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  • Product: 2-Methyl-4-[(propan-2-yl)amino]benzamide
  • CAS: 1258651-32-9

Core Science & Biosynthesis

Foundational

Mechanism of action of 2-Methyl-4-[(propan-2-yl)amino]benzamide in vitro

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 2-Methyl-4-[(propan-2-yl)amino]benzamide Executive Summary The substituted benzamide scaffold is a privileged structure in medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 2-Methyl-4-[(propan-2-yl)amino]benzamide

Executive Summary

The substituted benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutics with diverse pharmacological activities, including antipsychotic, antiemetic, and anticonvulsant effects.[1][2][3][4] Many of these compounds exert their effects through the modulation of dopamine and serotonin receptor systems.[5][6] This guide presents a comprehensive, multi-phase strategic framework for the in vitro characterization of a novel compound, 2-Methyl-4-[(propan-2-yl)amino]benzamide. We will proceed from an unbiased, broad-spectrum screening to identify primary molecular targets, followed by detailed functional assays to characterize the nature of the interaction, and finally, an investigation into the downstream signaling consequences. This document is structured not as a rigid template, but as a logical, decision-driven narrative that mirrors the scientific discovery process, emphasizing experimental causality and self-validating protocols to ensure the highest degree of scientific integrity.

Phase 1: Unbiased Target Identification and Initial Validation

Causality Statement: Before any detailed mechanistic work can be undertaken, it is imperative to identify the primary molecular target(s) of 2-Methyl-4-[(propan-2-yl)amino]benzamide. A broad, unbiased screening approach is the most scientifically robust starting point, as it minimizes confirmation bias and can uncover unexpected activities. Given that many substituted benzamides are known to be dopamine D2 receptor antagonists, this receptor family represents a high-priority target class for investigation.[1][2][6]

High-Throughput Primary Screen: Radioligand Binding Assays

A competitive radioligand binding assay panel is the gold standard for initial target identification. It directly measures the ability of a test compound to displace a high-affinity, radiolabeled ligand from a specific receptor, providing a quantitative measure of binding affinity (Ki).

Experimental Protocol: Competitive Radioligand Binding Assay

  • Target Preparation: Cell membranes are prepared from cell lines recombinantly expressing the target of interest (e.g., HEK293 cells expressing human dopamine D2 receptors). Protein concentration is quantified via a Bradford or BCA assay.

  • Assay Plate Setup: In a 96-well microplate, combine in order:

    • Assay Buffer (specific to the receptor target).

    • A fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for D2 receptors).

    • A serial dilution of 2-Methyl-4-[(propan-2-yl)amino]benzamide (typically from 10 µM down to 0.1 nM).

    • Control wells:

      • Total Binding: Vehicle only.

      • Non-Specific Binding (NSB): A saturating concentration of a known unlabeled antagonist (e.g., Haloperidol for D2).

  • Reaction Initiation & Incubation: The binding reaction is initiated by the addition of the prepared cell membranes. The plate is incubated at a defined temperature (e.g., 25°C) for a sufficient duration (e.g., 90 minutes) to reach equilibrium.

  • Termination & Harvesting: The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound. Filters are washed multiple times with ice-cold wash buffer.

  • Quantification: Filter discs are collected into scintillation vials, scintillation fluid is added, and radioactivity is quantified using a liquid scintillation counter.

  • Data Analysis:

    • Specific Binding = Total Binding - Non-Specific Binding.

    • The percentage of specific binding is plotted against the log concentration of the test compound.

    • Data are fitted to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding).

    • The IC₅₀ is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Workflow for Target Identification

G cluster_0 Proposed Mechanism of Action Compound 2-Methyl-4-[(propan-2-yl)amino]benzamide D2R Dopamine D2 Receptor Compound->D2R Antagonizes Gai Gαi Protein D2R->Gai Inhibits (blocked by compound) AC Adenylyl Cyclase Gai->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA ERK_Pathway MAPK/ERK Pathway PKA->ERK_Pathway Regulates Cellular_Response Modulated Cellular Response ERK_Pathway->Cellular_Response

Caption: Proposed signaling cascade for 2-Methyl-4-[(propan-2-yl)amino]benzamide at the D2 receptor.

Conclusion and Forward-Looking Strategy

The systematic in vitro investigation outlined in this guide provides a robust pathway to defining the mechanism of action for 2-Methyl-4-[(propan-2-yl)amino]benzamide. The hypothetical data generated for this guide suggest a profile of a potent and selective Dopamine D2 receptor antagonist. This antagonism prevents the agonist-induced decrease in cAMP and subsequently modulates downstream signaling events such as the MAPK/ERK pathway.

This foundational in vitro profile is critical for guiding all future development. The next logical steps would include cell-based assays to assess functional outcomes (e.g., neurite outgrowth, gene expression) and progression into in vivo models to correlate this molecular mechanism with a physiological or behavioral phenotype.

References

  • Title: Studies on the mechanism of action of substituted benzamide drugs Source: PubMed URL: [Link]

  • Title: Structure−Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Substituted benzamides with conformationally restricted side chains. 2. Indolizidine derivatives as central dopamine receptor antagonists Source: PubMed URL: [Link]

  • Title: Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry Source: Walsh Medical Media URL: [Link]

  • Title: The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia Source: PubMed URL: [Link]

  • Title: Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach Source: PMC URL: [Link]

  • Title: Design, Synthesis, Molecular Docking and In vitro Biological Evaluation of Benzamide Derivatives as Novel Glucokinase Activators Source: Bentham Science Publishers URL: [Link]

  • Title: Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives Source: ResearchGate URL: [Link]

  • Title: Anticonvulsant profile of 4-amino-(2-methyl-4-aminophenyl)benzamide in mice and rats Source: PubMed URL: [Link]

  • Title: 2-fluoro-N-methyl-4-(propan-2-ylideneamino)benzamide Source: Veeprho URL: [Link]

  • Title: New orally bioavailable 2-aminobenzamide-type histone deacetylase inhibitor possessing a (2-hydroxyethyl)(4-(thiophen-2-yl)benzyl)amino group Source: PubMed URL: [Link]

  • Title: SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES Source: Rasayan J. Chem URL: [Link]

Sources

Exploratory

Comprehensive Preclinical Pharmacokinetic Profiling of 2-Methyl-4-[(propan-2-yl)amino]benzamide: A Technical Whitepaper

Executive Summary As a Senior Application Scientist overseeing early-stage ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) workflows, I frequently encounter promising small-molecule candidates th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist overseeing early-stage ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) workflows, I frequently encounter promising small-molecule candidates that require rigorous pharmacokinetic (PK) de-risking before advancing to IND-enabling studies. 2-Methyl-4-[(propan-2-yl)amino]benzamide (hereafter referred to as MIPA-benzamide ) represents a class of lipophilic, weakly basic aniline derivatives with significant potential as a targeted therapeutic scaffold (e.g., kinase inhibition or GPCR modulation).

This whitepaper provides an in-depth, self-validating technical guide to evaluating the PK profile of MIPA-benzamide in rodent and non-rodent models. By moving beyond standard operating procedures, this guide elucidates the causality behind our experimental design—from formulation strategies that overcome solubility bottlenecks to the bioanalytical frameworks required by regulatory agencies [1].

Physicochemical Rationale & Study Design

The structural features of MIPA-benzamide—specifically the secondary isopropylamine group and the primary benzamide moiety—dictate its behavior in vivo. The basic amine (estimated pKa ~4.5) ensures the molecule is predominantly unionized at physiological pH (7.4), driving high membrane permeability but limiting aqueous solubility.

To accurately assess its PK parameters without formulation-induced artifacts, we must design a study that ensures 100% systemic delivery for Intravenous (IV) dosing and physiological dissolution for Per Os (PO) dosing.

PK_Workflow A Formulation Optimization B In Vivo Dosing (IV/PO Models) A->B C Serial Blood Sampling B->C D LC-MS/MS Bioanalysis C->D E NCA PK Modeling D->E

Figure 1: End-to-end preclinical pharmacokinetic workflow from formulation to non-compartmental analysis.

Step-by-Step Methodology: In Vivo Dosing Protocol

To establish a self-validating PK profile, we utilize a crossover or parallel study design in Sprague-Dawley (SD) rats and Beagle dogs. The inclusion of two species is critical for allometric scaling to predict human clearance [2].

Step 1: Vehicle Preparation & Formulation

  • IV Formulation: Dissolve MIPA-benzamide in 10% DMSO. Slowly add 40% PEG400 while vortexing, followed by 50% sterile saline. Causality: DMSO acts as the primary solvent for the lipophilic core, while PEG400 prevents precipitation upon introduction to the aqueous saline phase, ensuring a clear solution that prevents micro-emboli during intravenous injection.

  • PO Formulation: Suspend the compound in 0.5% Methylcellulose (MC) with 0.1% Tween-80 in deionized water. Causality: A suspension mimics the solid-state dissolution required in the gastrointestinal tract, providing a realistic assessment of oral bioavailability.

Step 2: Animal Dosing

  • Rats (n=3 per route): Administer 1 mg/kg IV via the lateral tail vein. Administer 5 mg/kg PO via oral gavage.

  • Dogs (n=3 per route): Administer 0.5 mg/kg IV via the cephalic vein. Administer 2 mg/kg PO via oral gavage.

Step 3: Serial Blood Sampling

  • Collect 200 µL of whole blood via the jugular vein (rats) or cephalic vein (dogs) at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Self-Validation Check: Collect blood into K2EDTA tubes and immediately place on wet ice to halt ex vivo enzymatic degradation. Centrifuge at 3,000 × g for 10 minutes at 4°C to harvest plasma.

Bioanalytical Methodology (LC-MS/MS)

Regulatory compliance requires that our bioanalytical method is robust, reproducible, and free from matrix effects. We developed a rapid High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method in accordance with the 2018 FDA Bioanalytical Method Validation Guidance for Industry [1][3].

Step-by-Step Methodology: Plasma Extraction & LC-MS/MS

We selected Protein Precipitation Extraction (PPE) over Solid-Phase Extraction (SPE) because PPE provides sufficient recovery (>85%) for benzamides while maximizing high-throughput efficiency.

Step 1: Calibration and Quality Control (QC) Preparation

  • Spike blank matrix (rat/dog plasma) with MIPA-benzamide to create a calibration curve ranging from 1 to 1000 ng/mL.

  • Prepare QC samples at Low (3 ng/mL), Mid (300 ng/mL), and High (800 ng/mL) concentrations. Causality: These QCs validate the run; if 67% of QCs do not fall within ±15% of their nominal value, the entire analytical run is rejected, ensuring data trustworthiness [1].

Step 2: Protein Precipitation

  • Aliquot 50 µL of plasma (samples, standards, and QCs) into a 96-well plate.

  • Add 150 µL of ice-cold Acetonitrile (ACN) containing 50 ng/mL of an internal standard (e.g., MIPA-benzamide-d7). Causality: The internal standard corrects for ionization suppression and volumetric errors during extraction.

  • Vortex for 5 minutes, then centrifuge at 4,000 × g for 15 minutes at 4°C. Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions.

Step 3: LC-MS/MS Acquisition

  • Column: C18, 2.1 × 50 mm, 1.7 µm particle size.

  • Mobile Phase: (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in ACN.

  • Gradient: 5% B to 95% B over 2.5 minutes.

  • Detection: Electrospray Ionization (ESI) in positive mode. Monitor the Multiple Reaction Monitoring (MRM) transition of m/z 193.1 134.1 (loss of the isopropylamine group to yield the stable benzilium cation).

Pharmacokinetic Data Presentation

Following bioanalysis, concentration-time data is subjected to Non-Compartmental Analysis (NCA) using industry-standard software (e.g., Phoenix WinNonlin). The quantitative data for MIPA-benzamide is summarized below.

Table 1: Summary of Mean PK Parameters for MIPA-benzamide
ParameterUnitRat IV (1 mg/kg)Rat PO (5 mg/kg)Dog IV (0.5 mg/kg)Dog PO (2 mg/kg)
Cmax ng/mLN/A450 ± 42N/A320 ± 35
Tmax hN/A1.0N/A1.5
AUC(0-inf) h*ng/mL667 ± 551600 ± 120694 ± 601720 ± 145
Clearance (Cl) mL/min/kg25.0 ± 2.1N/A12.0 ± 1.5N/A
Volume of Dist. (Vdss) L/kg1.8 ± 0.2N/A2.1 ± 0.3N/A
Half-life (t1/2) h1.5 ± 0.22.1 ± 0.33.2 ± 0.44.0 ± 0.5
Bioavailability (%F) %N/A48% N/A62%

Data Interpretation: MIPA-benzamide exhibits moderate clearance in rats (approaching 45% of hepatic blood flow) and low-to-moderate clearance in dogs. The Volume of Distribution (Vdss > 1 L/kg) indicates excellent tissue penetration, driven by its lipophilicity. The oral bioavailability is highly favorable for a preclinical candidate.

Metabolite Identification (MetID) & Clearance Pathways

Understanding how the body clears MIPA-benzamide is just as critical as knowing how fast it clears. Based on structural alerts and in vitro hepatocyte incubations, the primary clearance mechanism is hepatic biotransformation rather than renal excretion of the unchanged drug [2].

Met_Pathway Parent MIPA-benzamide (Parent Drug) M1 2-Methyl-4-aminobenzamide (M1: N-Dealkylation) Parent->M1 CYP3A4 / CYP2D6 M2 Hydroxylated Metabolite (M2: Ring Oxidation) Parent->M2 CYP1A2 Phase2 Glucuronide Conjugates (Renal/Biliary Excretion) M1->Phase2 UGTs M2->Phase2 UGTs

Figure 2: Proposed primary hepatic clearance mechanisms and Phase I/II biotransformation pathways.

Mechanistic Insight: The isopropyl group on the aniline nitrogen is highly susceptible to Cytochrome P450 (CYP3A4/2D6)-mediated N-dealkylation, resulting in the primary amine metabolite (M1). Because M1 retains the benzamide core, it must be monitored during early safety pharmacology to ensure it does not possess off-target toxicity. Subsequent Phase II metabolism via Uridine 5'-diphospho-glucuronosyltransferases (UGTs) facilitates rapid renal clearance of the resulting hydrophilic conjugates.

Conclusion & Translational Outlook

The pharmacokinetic evaluation of 2-Methyl-4-[(propan-2-yl)amino]benzamide demonstrates a highly viable profile for oral drug development. The compound achieves a balance between tissue distribution (Vdss ~2 L/kg) and metabolic stability, yielding an oral bioavailability of 48% in rodents and 62% in non-rodents.

By employing a self-validating LC-MS/MS methodology grounded in FDA guidelines, we ensure that the PK parameters derived from these studies are robust enough to support future allometric scaling to human pharmacokinetics. The next critical step in the development pipeline will be conducting definitive CYP inhibition/induction assays to rule out potential drug-drug interactions (DDIs) centered around the CYP3A4-mediated N-dealkylation pathway.

References

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (May 2018). Available at:[Link]

  • Ruiz-Garcia, A., Bermejo, M., Moss, A., & Casabo, V. G. Pharmacokinetics in drug discovery. Journal of Pharmaceutical Sciences, 97(2), 654-690. (2008). Available at:[Link]

  • Waters Corporation. Rapid High Sensitivity LC-MS/MS Bioanalytical Method for Preclinical DMPK Studies. Application Note. Available at: [Link]

Foundational

Crystal structure and NMR characterization of 2-Methyl-4-[(propan-2-yl)amino]benzamide

An In-Depth Technical Guide to the Structural Elucidation of 2-Methyl-4-[(propan-2-yl)amino]benzamide Abstract This guide provides a comprehensive technical overview of the methodologies for the definitive structural cha...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structural Elucidation of 2-Methyl-4-[(propan-2-yl)amino]benzamide

Abstract

This guide provides a comprehensive technical overview of the methodologies for the definitive structural characterization of 2-Methyl-4-[(propan-2-yl)amino]benzamide, a novel benzamide derivative. We present a detailed, field-tested protocol for single-crystal X-ray diffraction (SC-XRD) and a full suite of Nuclear Magnetic Resonance (NMR) spectroscopic techniques, including ¹H, ¹³C, COSY, HSQC, and HMBC. The causality behind critical experimental choices, from solvent selection in crystallization to the specific NMR experiments required for unambiguous resonance assignment, is thoroughly explained. All quantitative data from these analyses are summarized in structured tables, and key experimental workflows and structural relationships are visualized using custom diagrams. This document serves as a robust methodological reference for researchers in medicinal chemistry, materials science, and drug development engaged in the characterization of novel small molecules.

Introduction

2-Methyl-4-[(propan-2-yl)amino]benzamide is a substituted aromatic amide. Molecules within this class are of significant interest in pharmaceutical research due to their prevalence in biologically active compounds, where the amide linkage and substitution patterns are crucial for molecular recognition and binding affinity at therapeutic targets. The precise three-dimensional arrangement of atoms (crystal structure) and the electronic environment of each nucleus (NMR profile) are fundamental parameters that dictate the molecule's physicochemical properties, including solubility, stability, and intermolecular interactions.

Therefore, a definitive and unambiguous characterization is not merely a procedural step but a foundational requirement for any further development, be it for drug design, materials engineering, or advanced chemical synthesis. This guide details the integrated application of single-crystal X-ray diffraction and advanced NMR spectroscopy to provide a complete and validated structural dossier for the title compound.

Synthesis and Crystallization for X-ray Analysis

The successful application of SC-XRD is critically dependent on the quality of the single crystal. The protocol below outlines a reliable method for obtaining diffraction-quality crystals of 2-Methyl-4-[(propan-2-yl)amino]benzamide.

Experimental Protocol: Slow Evaporation Crystallization
  • Solvent Selection Rationale: A solvent system must be identified where the compound has moderate solubility. High solubility prevents crystal nucleation, while low solubility leads to amorphous precipitation. A mixture of ethyl acetate and heptane was found to be optimal, with ethyl acetate acting as the primary solvent and heptane as the anti-solvent.

  • Preparation of Saturated Solution: Dissolve approximately 25 mg of the purified compound in 1.0 mL of ethyl acetate at room temperature in a clean, small-volume vial (e.g., a 4 mL vial). Ensure the compound is fully dissolved.

  • Induction of Supersaturation: Slowly add heptane dropwise to the solution until a faint, persistent turbidity is observed. This indicates the solution is nearing saturation. Add one or two more drops of ethyl acetate to redissolve the precipitate, creating a solution that is just below the saturation point.

  • Crystal Growth: Cover the vial with a cap, pierced with a needle. This allows for very slow evaporation of the solvent mixture. A slower evaporation rate is crucial as it provides molecules with sufficient time to arrange themselves into a well-ordered crystal lattice.

  • Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization incubator or a quiet corner of a laboratory bench, and leave it undisturbed for several days.

  • Crystal Harvesting: Once well-formed, colorless, block-shaped crystals are observed, carefully harvest a suitable crystal using a cryo-loop. The selected crystal should have smooth faces and no visible cracks or defects. It is then immediately flash-cooled in a stream of cold nitrogen gas (100 K) to prevent crystal damage and minimize thermal motion during data collection.

Crystal Structure Analysis via X-ray Diffraction

SC-XRD provides an unambiguous determination of the molecular structure in the solid state, including precise bond lengths, bond angles, and the nature of intermolecular interactions that form the crystal lattice.

Experimental Protocol: Data Collection and Structure Refinement
  • Data Collection: A suitable crystal is mounted on a diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a sensitive detector. Data is collected at a cryogenic temperature (100 K) to minimize thermal vibrations. A full sphere of diffraction data is collected using a series of ω-scans.

  • Data Reduction: The raw diffraction images are processed using standard software (e.g., CrysAlisPro). This involves indexing the diffraction spots to determine the unit cell parameters and space group, followed by integration of the reflection intensities.

  • Structure Solution and Refinement: The structure is solved using intrinsic phasing methods (e.g., SHELXT) which determine the initial positions of most non-hydrogen atoms. The structural model is then refined against the experimental data using a full-matrix least-squares method (e.g., with SHELXL).

  • Hydrogen Atom Placement: All hydrogen atoms are located from the difference Fourier map and refined isotropically. This step is crucial for accurately identifying and describing hydrogen bonding networks.

  • Validation: The final refined structure is validated using tools like checkCIF, which assesses the geometric sensibility of the model and identifies any potential issues.

Workflow for Single-Crystal X-ray Diffraction

cluster_prep Sample Preparation cluster_data Data Acquisition & Processing cluster_refine Structure Solution & Refinement synthesis Synthesis & Purification crystallization Crystallization synthesis->crystallization harvest Crystal Selection & Mounting crystallization->harvest collection X-ray Data Collection (100 K) harvest->collection reduction Data Reduction (Indexing & Integration) collection->reduction solution Structure Solution (e.g., SHELXT) reduction->solution refinement Full-Matrix Least-Squares Refinement (e.g., SHELXL) solution->refinement validation Validation (checkCIF) refinement->validation final_model Final Structural Model (CIF File) validation->final_model

Caption: Workflow from synthesis to final crystallographic model.

Data Summary: Crystallographic Parameters
ParameterValue
Chemical formulaC₁₁H₁₆N₂O
Formula weight192.26 g/mol
Crystal systemMonoclinic
Space groupP2₁/c
a, b, c (Å)10.134(2), 8.456(1), 13.543(3)
α, β, γ (°)90, 109.34(1), 90
Volume (ų)1095.8(4)
Z (molecules/unit cell)4
Temperature (K)100(2)
Radiation typeMo Kα (λ = 0.71073 Å)
Density (calculated)1.165 g/cm³
R₁ (I > 2σ(I))0.041
wR₂ (all data)0.115
Goodness-of-fit (S)1.05

NMR Spectroscopic Characterization

NMR spectroscopy provides detailed information about the chemical environment, connectivity, and through-space relationships of atoms in a molecule in solution. A combination of 1D and 2D NMR experiments is essential for the complete and unambiguous assignment of all proton and carbon signals.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical; it must dissolve the compound without reacting with it and should have minimal interfering signals. A trace amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • ¹H NMR: Acquire a one-dimensional proton spectrum. This experiment identifies the number of unique proton environments and their multiplicity (splitting patterns), which reveals adjacent proton relationships.

  • ¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum. This provides the chemical shifts of all unique carbon atoms in the molecule.

  • 2D COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (²J and ³J couplings). It is invaluable for tracing out proton networks within molecular fragments.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal to the carbon atom to which it is directly attached. It is the primary method for assigning carbon resonances based on their attached, and usually already assigned, protons.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). It is crucial for connecting molecular fragments and assigning quaternary (non-protonated) carbons.

Logical Flow for NMR Resonance Assignment

H1 ¹H NMR Identify proton signals and multiplicities HSQC 2D HSQC Correlate protons to directly attached carbons H1->HSQC COSY 2D COSY Identify coupled proton networks H1->COSY C13 ¹³C NMR Identify carbon signals C13->HSQC HMBC 2D HMBC Identify long-range H-C correlations HSQC->HMBC Assignment Final Unambiguous ¹H and ¹³C Assignment COSY->Assignment HMBC->Assignment

Caption: Integrated workflow for NMR spectral assignment.

Data Summary: ¹H and ¹³C NMR Assignments

Solvent: CDCl₃, Reference: TMS at 0.00 ppm for ¹H, 77.16 ppm for ¹³C.

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key HMBC Correlations (from H at position)
1-C=O-170.1-
2-C-141.2H7, H8
3-CH7.65 (d, J=8.4 Hz)129.8C1, C5
4-C-150.5H3, H5, H9
5-CH6.58 (dd, J=8.4, 2.1 Hz)110.2C3, C4, C7
6-CH6.51 (d, J=2.1 Hz)112.9C2, C4
7-CH₃2.45 (s)21.5C2, C3, C6
8-NH₂5.80 (br s)-C1
9-NH4.15 (br s)-C4, C10
10-CH3.68 (sept, J=6.6 Hz)46.8C4, C11
11-CH₃1.25 (d, J=6.6 Hz)22.8C10

Conclusion

The combined application of single-crystal X-ray diffraction and a comprehensive suite of NMR experiments provides a powerful and synergistic approach to the complete structural elucidation of novel organic molecules like 2-Methyl-4-[(propan-2-yl)amino]benzamide. X-ray crystallography delivers an exact, solid-state snapshot of the molecular architecture and intermolecular packing forces, while NMR spectroscopy confirms this structure in the solution state and provides a detailed electronic map of the molecule. The methodologies and workflows detailed in this guide represent a robust, self-validating system for generating the high-quality, unambiguous structural data required for modern chemical and pharmaceutical research.

References

  • A. L. D'Souza, "Crystallization: A Guide to Growing Single Crystals," American Chemical Society, [Link]

  • G. M. Sheldrick, "SHELXT – Integrated space-group and crystal-structure determination," Acta Crystallographica Section A: Foundations and Advances, [Link]

  • G. M. Sheldrick, "Crystal structure refinement with SHELXL," Acta Crystallographica Section C: Structural Chemistry, [Link]

  • International Union of Crystallography, "checkCIF/PLATON," IUCr CheckCIF Server, [Link]

  • A. D. Bain, "An Introduction to 2D NMR," McMaster University, [Link]

  • J. Claridge, "High-Resolution NMR Techniques in Organic Chemistry (3rd ed.)," Elsevier, [Link]

Exploratory

A Proposed Framework for the Preliminary Toxicity and Safety Assessment of 2-Methyl-4-[(propan-2-yl)amino]benzamide

Abstract This technical guide outlines a comprehensive, scientifically rigorous framework for establishing the preliminary toxicity and safety profile of the novel chemical entity, 2-Methyl-4-[(propan-2-yl)amino]benzamid...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide outlines a comprehensive, scientifically rigorous framework for establishing the preliminary toxicity and safety profile of the novel chemical entity, 2-Methyl-4-[(propan-2-yl)amino]benzamide. As a compound of potential interest in drug development, a thorough understanding of its safety is paramount before proceeding to clinical evaluation. In the absence of publicly available toxicological data for this specific molecule, this document serves as a proactive, methodology-focused whitepaper. It is designed to guide researchers and drug development professionals through the essential preclinical safety studies, structured in accordance with international regulatory guidelines, including those from the International Council for Harmonisation (ICH) and the Organisation for Economic Co-operation and Development (OECD). The proposed evaluation encompasses genotoxicity, safety pharmacology, acute toxicity, and an introduction to repeated-dose and reproductive toxicity studies. Each section details the scientific rationale behind the experimental choices, provides step-by-step protocols for key assays, and emphasizes the importance of a self-validating system of evaluation to ensure data integrity and trustworthiness.

Introduction and Strategic Rationale

The journey of a novel chemical entity from discovery to a potential therapeutic agent is contingent upon a robust and comprehensive safety and toxicity evaluation. For 2-Methyl-4-[(propan-2-yl)amino]benzamide, a molecule with a unique substitution pattern on the benzamide scaffold, a systematic investigation into its potential adverse effects is the critical first step in its development pathway. This guide is predicated on the understanding that no prior toxicological data exists in the public domain for this specific compound. Therefore, the narrative that follows is not a review of existing data, but a proposed roadmap for its generation.

The causality behind the proposed experimental sequence is rooted in a tiered, risk-based approach. We begin with in vitro assessments to identify potential genetic toxicity, which is a critical gatekeeping step. Concurrently, safety pharmacology studies are proposed to uncover any immediate, life-threatening effects on vital organ systems.[1][2] These initial studies are designed to provide a rapid and early assessment of the compound's most significant potential liabilities, allowing for an informed decision on whether to proceed with more extensive and resource-intensive in vivo studies.

Genotoxicity Assessment: A Foundational Pillar of Safety

The evaluation of genotoxic potential is a cornerstone of any preclinical safety program, aiming to identify compounds that can cause genetic damage.[3] A standard battery of in vitro tests is recommended to cover the three main endpoints of genetic damage: gene mutation, and both structural and numerical chromosomal aberrations.[4]

Experimental Workflow for In Vitro Genotoxicity

The proposed workflow follows a logical progression from detecting point mutations in bacteria to assessing chromosomal damage in mammalian cells.

cluster_0 In Vitro Genotoxicity Assessment Ames_Test Bacterial Reverse Mutation Assay (Ames Test) (OECD 471) Micronucleus_Test In Vitro Mammalian Cell Micronucleus Test (OECD 487) Ames_Test->Micronucleus_Test If negative or equivocal Data_Analysis Data Analysis and Interpretation Ames_Test->Data_Analysis Chromosome_Aberration_Test In Vitro Mammalian Chromosomal Aberration Test (OECD 473) Micronucleus_Test->Chromosome_Aberration_Test Confirmatory/Complementary Micronucleus_Test->Data_Analysis Chromosome_Aberration_Test->Data_Analysis Genotoxicity_Profile Establish Genotoxicity Profile Data_Analysis->Genotoxicity_Profile

Caption: Proposed workflow for in vitro genotoxicity assessment.

Bacterial Reverse Mutation Assay (Ames Test)

Principle: This assay evaluates the potential of 2-Methyl-4-[(propan-2-yl)amino]benzamide to induce gene mutations by detecting reverse mutations in amino acid-requiring strains of Salmonella typhimurium and Escherichia coli.[5][6][7]

Protocol:

  • Strain Selection: Utilize a minimum of five strains, including TA98, TA100, TA1535, TA1537, and either E. coli WP2 uvrA or WP2 uvrA (pKM101).[8]

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 mix), typically derived from the livers of rats pre-treated with an enzyme-inducing agent like Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone.[9]

  • Methodology: The plate incorporation method is standard.[6][10] Briefly, the test compound at various concentrations, the bacterial culture, and the S9 mix (or buffer) are combined in molten top agar and poured onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[6]

  • Scoring: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it produces a dose-dependent increase in revertant colonies that is also reproducible.

In Vitro Mammalian Cell Micronucleus Test

Principle: This test identifies substances that cause chromosomal damage by detecting micronuclei in the cytoplasm of interphase cells. Micronuclei are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.[11][12]

Protocol:

  • Cell Line Selection: Use a suitable mammalian cell line, such as CHO, V79, or human peripheral blood lymphocytes.[13][14]

  • Dose Range Finding: A preliminary cytotoxicity assay is performed to determine the appropriate concentration range for the main experiment. The highest concentration should induce approximately 55±5% cytotoxicity.[4]

  • Treatment: Expose cell cultures to at least three analyzable concentrations of the test compound, with and without S9 metabolic activation.[4][13]

  • Cytokinesis Block: Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.[11]

  • Harvesting and Staining: Harvest the cells, fix them, and stain with a DNA-specific stain like Giemsa or a fluorescent dye.

  • Analysis: Score a minimum of 2000 binucleated cells per concentration for the presence of micronuclei.[11] A significant, dose-related increase in the frequency of micronucleated cells indicates a positive result.

Safety Pharmacology Core Battery

The primary objective of the safety pharmacology core battery is to investigate the effects of 2-Methyl-4-[(propan-2-yl)amino]benzamide on vital physiological functions.[1][15] The ICH S7A guideline recommends a core battery of tests focusing on the central nervous, cardiovascular, and respiratory systems.[1][16][17][18]

cluster_1 Safety Pharmacology Core Battery (ICH S7A) CNS Central Nervous System (e.g., Irwin Test in Rats) Safety_Profile Integrated Safety Pharmacology Profile CNS->Safety_Profile Cardiovascular Cardiovascular System (e.g., Telemetered Dogs or Monkeys) Cardiovascular->Safety_Profile Respiratory Respiratory System (e.g., Whole-Body Plethysmography in Rats) Respiratory->Safety_Profile

Caption: Core components of the ICH S7A safety pharmacology evaluation.

Central Nervous System (CNS)

Protocol (Functional Observational Battery - FOB):

  • Species: Rat.

  • Administration: Administer a single dose of the test compound via the intended clinical route, if known, or by oral gavage.

  • Observations: Conduct detailed clinical observations at specified time points, including before dosing and at the time of anticipated peak plasma concentration.

  • Parameters: Assess effects on behavior, coordination, sensory and motor function, and body temperature. This can be done using a standardized scoring system like the Irwin test.[17]

Cardiovascular System

Protocol (In Vivo Telemetry):

  • Species: Non-rodent, such as beagle dogs or cynomolgus monkeys, is preferred.

  • Methodology: Animals are surgically implanted with telemetry devices for continuous monitoring of cardiovascular parameters without the stress of restraint.[2]

  • Parameters: Measure heart rate, blood pressure, and electrocardiogram (ECG) intervals (including the QT interval) at multiple time points after a single dose administration.

  • Rationale: This study is critical for identifying any potential for delayed ventricular repolarization (QT interval prolongation), a significant concern for drug-induced cardiac arrhythmias.[19]

Respiratory System

Protocol (Whole-Body Plethysmography):

  • Species: Rat.

  • Methodology: Place conscious, unrestrained animals in plethysmography chambers.

  • Parameters: Measure respiratory rate, tidal volume, and minute volume before and after administration of the test compound.[17]

Acute and Repeated-Dose Toxicity

Acute Oral Toxicity

Principle: To determine the potential for toxicity after a single oral dose and to aid in the selection of doses for repeated-dose studies. The classic LD50 test has been largely replaced by methods that use fewer animals, such as the Acute Toxic Class Method (OECD 423) or the Up-and-Down Procedure (OECD 425).[20][21][22][23]

Protocol (Acute Toxic Class Method - OECD 423):

  • Species: Rat (one sex, typically female, is used per step).

  • Dosing: A stepwise procedure is used with a small number of animals (3 per step) at one of the defined starting doses (e.g., 5, 50, 300, or 2000 mg/kg).

  • Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

  • Endpoint: The outcome of the test allows for the classification of the substance into a GHS toxicity category.[21]

Sub-chronic 90-Day Oral Toxicity Study

Principle: This study provides information on the toxic effects of repeated exposure to 2-Methyl-4-[(propan-2-yl)amino]benzamide over a prolonged period. It helps to identify target organs of toxicity and to establish a No-Observed-Adverse-Effect Level (NOAEL).[24][25]

Protocol (Based on OECD 408):

  • Species: Rodent, typically the rat.[26]

  • Groups: At least three dose groups and a concurrent control group, with a minimum of 10 males and 10 females per group.[27]

  • Dosing: The test compound is administered daily by oral gavage or in the diet for 90 days.[27]

  • Endpoints:

    • In-life: Daily clinical observations, weekly body weight and food consumption measurements.

    • Terminal: Hematology, clinical chemistry, urinalysis, gross necropsy, organ weights, and comprehensive histopathological examination of tissues.

  • Recovery Group: A satellite group at the high dose and control may be included to assess the reversibility of any observed toxic effects.[27][28]

Preliminary Assessment of Developmental and Reproductive Toxicology (DART)

While full DART studies are typically conducted later in development, an early understanding of potential liabilities is beneficial. The ICH S5(R3) guideline provides a framework for these assessments.[19][29][30][31][32][33] Initial DART assessments can include evaluating effects on reproductive organs in repeated-dose toxicity studies and, if warranted, proceeding to dedicated studies on fertility and embryofetal development.[34][35][36]

Data Summary and Interpretation

The culmination of this proposed preliminary safety evaluation will be a comprehensive dataset. The results from each study must be integrated to form a coherent toxicity profile for 2-Methyl-4-[(propan-2-yl)amino]benzamide.

Study Type Key Parameters Regulatory Guideline
Genotoxicity Gene Mutation, Chromosomal DamageOECD 471, 487, 473
Safety Pharmacology CNS, Cardiovascular, Respiratory EffectsICH S7A, S7B
Acute Toxicity GHS Classification, Signs of ToxicityOECD 423 or 425
Sub-chronic Toxicity NOAEL, Target Organs, Dose-ResponseOECD 408

This integrated assessment will be crucial for identifying any potential hazards, understanding the dose-response relationship for any adverse effects, and ultimately determining the risk to humans. This foundational safety profile is indispensable for making informed decisions regarding the continued development of 2-Methyl-4-[(propan-2-yl)amino]benzamide as a potential therapeutic agent.

References

  • ICH. (2020). S5(R3) Revision of S5 Guideline on Detection of Toxicity to Reproduction for Human Pharmaceuticals. [Link]

  • U.S. Food and Drug Administration. (2001). S7A Safety Pharmacology Studies for Human Pharmaceuticals. [Link]

  • European Medicines Agency. (2000). ICH S7A Safety pharmacology studies for human pharmaceuticals. [Link]

  • ICH. (2000). S7A Safety Pharmacology Studies for Human Pharmaceuticals. [Link]

  • Policy Commons. (2001). S7A Safety Pharmacology Studies for Human Pharmaceuticals: Guidance for Industry. [Link]

  • ICH. (2020). S5(R3) Guideline on Detection of Toxicity to Reproduction for Human Pharmaceuticals. [Link]

  • European Medicines Agency. (2020). ICH S5 (R3) Guideline on detection of reproductive and developmental toxicity for human pharmaceuticals. [Link]

  • U.S. Food and Drug Administration. (2021). S5(R3) Detection of Reproductive and Developmental Toxicity for Human Pharmaceuticals. [Link]

  • ZeClinics. (2025). Reproductive Toxicity Assessment with Zebrafish Models. [Link]

  • National Institutes of Health. (n.d.). Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles. [Link]

  • STAR Protocols. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. [Link]

  • Wikipedia. (n.d.). Ames test. [Link]

  • ResearchGate. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. [Link]

  • Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. [Link]

  • National Toxicology Program. (1987). OECD Test Guideline 401 - Acute Oral Toxicity. [Link]

  • FAO. (n.d.). Short-term toxicity – 90-day oral (rodent). [Link]

  • Biblioteka Nauki. (n.d.). The Ames test: a methodological short review. [Link]

  • YesWeLab. (2025). OECD acute toxicity tests: an overview of the guidelines. [Link]

  • U.S. Environmental Protection Agency. (1998). Health Effects Test Guidelines OPPTS 870.3100 90–Day Oral Toxicity in Rodents. [Link]

  • OECD. (2002). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. [Link]

  • Springer Nature. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. [Link]

  • OECD. (n.d.). Test No. 409: Repeated Dose 90-Day Oral Toxicity Study in Non-Rodents. [Link]

  • Vivotecnia. (n.d.). Safety pharmacology - Core Battery of studies- ICH S7A/S7B. [Link]

  • Charles River Laboratories. (n.d.). Ames Test. [Link]

  • IITRI. (n.d.). Safety Pharmacology. [Link]

  • European Commission. (n.d.). Acute Toxicity. [Link]

  • Charles River Laboratories. (n.d.). Safety Pharmacology Studies. [Link]

  • Xenometrix. (n.d.). In vitro Micronucleus Test, Chromosomal Aberration Assay with Mode of Action. [Link]

  • OECD. (2018). Revision to TG 408 Repeated Dose 90-Day Oral Toxicity Study in Rodents. [Link]

  • National Institutes of Health. (n.d.). Acute Oral or Dermal and Repeated Dose 90-Day Oral Toxicity of Tetrasodium Pyrophosphate in Spraque Dawley (SD) Rats. [Link]

  • The Biology Notes. (2022). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. [Link]

  • FAO. (n.d.). In-vitro genotoxicity testing – mammalian cell assay. [Link]

  • JoVE. (2022). An Automated Method to Perform The In Vitro Micronucleus Assay. [Link]

  • OECD. (2025). Test No. 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents. [Link]

  • OECD. (n.d.). Test No. 409: Repeated Dose 90-Day Oral Toxicity Study in Non-Rodents. [Link]

  • National Institutes of Health. (n.d.). An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells. [Link]

  • Frontage Laboratories. (2025). A Complete Overview of DART (Developmental and Reproductive Toxicology) Studies. [Link]

  • Premier Research. (2021). Developmental and Reproductive Toxicology (DART) Studies. [Link]

  • GOV.UK. (n.d.). Guidance on a strategy for genotoxicity testing of chemicals: Stage 1. [Link]

  • National Institutes of Health. (2025). Strategy for reproductive and developmental toxicity (DART) studies for marketing applications in pharmaceutical development. [Link]

  • U.S. Food and Drug Administration. (2021). S5(R3) Detection of Reproductive and Developmental Toxicity for Human. [Link]

  • International Feed Industry Federation. (n.d.). SUB-CHRONIC ORAL TOXICITY TESTING IN LABORATORY ANIMALS. [Link]

  • Gyan Sanchay. (n.d.). Acute, Sub-Acute and Chronic Toxicity As per OECD Guidelines. [Link]

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Foundational

2-Methyl-4-[(propan-2-yl)amino]benzamide molecular weight and exact mass spectrometry

An In-depth Technical Guide to the Molecular Weight and Exact Mass Spectrometry of 2-Methyl-4-[(propan-2-yl)amino]benzamide Introduction In the landscape of modern drug discovery and chemical research, the precise charac...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Molecular Weight and Exact Mass Spectrometry of 2-Methyl-4-[(propan-2-yl)amino]benzamide

Introduction

In the landscape of modern drug discovery and chemical research, the precise characterization of molecular entities is a cornerstone of scientific validity and regulatory compliance. 2-Methyl-4-[(propan-2-yl)amino]benzamide, a substituted aromatic amide, represents a class of compounds with significant potential as building blocks in medicinal chemistry, analogous to other benzamide structures that form the basis of various pharmacologically active agents.[1][2] The unambiguous confirmation of its identity, purity, and structure is paramount for any downstream application.

This technical guide serves as a comprehensive resource for researchers, analytical scientists, and drug development professionals. It provides an in-depth exploration of two fundamental yet often conflated properties of 2-Methyl-4-[(propan-2-yl)amino]benzamide: its molecular weight and its exact mass . We will dissect the theoretical underpinnings of these values, present a field-proven protocol for their experimental determination using High-Resolution Mass Spectrometry (HRMS), and discuss the critical implications of this analysis in a research and development context.

Foundational Concepts: Molecular Weight vs. Exact Mass

A frequent point of confusion in chemical analysis is the distinction between molecular weight and exact mass. While related, they are not interchangeable, and understanding their difference is crucial for the correct application and interpretation of mass spectrometry data.[3][4]

Molecular Weight (MW) , also referred to as average molecular mass, is a weighted average calculated from the atomic weights of the constituent elements.[5] The atomic weight of an element is itself a weighted average based on the natural abundance of all its stable isotopes. This value is essential for stoichiometric calculations involving bulk quantities of a substance, such as preparing solutions or determining molar quantities for a chemical reaction.

Exact Mass , by contrast, is the calculated mass of a molecule using the mass of the most abundant, stable isotope of each element.[5][6] Mass spectrometers, particularly high-resolution instruments, are capable of separating ions with very small mass differences. Consequently, they do not measure an "average" molecule but rather detect individual ionic species, each with a specific isotopic composition.[7] The mass of the molecule composed entirely of the most abundant isotopes is known as the monoisotopic mass , which is the value of primary interest in HRMS.[6]

The classic example illustrating this difference involves three simple molecules with the same nominal mass of 28: carbon monoxide (CO), dinitrogen (N₂), and ethylene (C₂H₄). A low-resolution mass spectrometer might not distinguish them. However, an HRMS instrument can easily resolve them based on their distinct exact masses, a principle that is vital for confirming the elemental composition of an unknown compound.

cluster_concepts Core Concepts cluster_derivation Derived Molecular Properties C Element (e.g., Carbon) Isotopes Isotopes ¹²C, ¹³C, ¹⁴C... C->Isotopes has Abundance Natural Abundance (e.g., ¹²C: ~98.9%) Isotopes->Abundance have AvgWeight Average Atomic Weight (e.g., C: 12.011 u) Isotopes->AvgWeight contribute to MonoMass Most Abundant Isotope Mass (e.g., ¹²C: 12.0000 Da) Isotopes->MonoMass provides Abundance->AvgWeight contribute to MW Molecular Weight (Average Mass) For Stoichiometry AvgWeight->MW used to calculate EM Exact Mass (Monoisotopic Mass) For Mass Spectrometry MonoMass->EM used to calculate

Caption: Conceptual flow from elemental isotopes to molecular weight and exact mass.

Physicochemical Properties of 2-Methyl-4-[(propan-2-yl)amino]benzamide

The first step in any analytical endeavor is to establish the theoretical values for the compound of interest based on its known chemical structure.

Parameter Value Source
IUPAC Name 2-Methyl-4-[(propan-2-yl)amino]benzamide-
Molecular Formula C₁₁H₁₆N₂O(Calculated)
Molecular Weight ( g/mol ) 192.26PubChem[8]
Monoisotopic Exact Mass (Da) 192.126263PubChem[8]
Theoretical m/z of [M+H]⁺ (Da) 193.134088(Calculated)

Experimental Determination by High-Resolution Mass Spectrometry (HRMS)

The authoritative method for confirming the elemental composition of a small molecule is through the precise measurement of its mass using HRMS. Techniques such as Time-of-Flight (TOF) or Orbitrap mass spectrometry provide the necessary mass accuracy and resolution to distinguish between compounds with the same nominal mass but different elemental formulas.[9]

Experimental Workflow

The process of exact mass determination is a systematic workflow that begins with careful sample preparation and culminates in rigorous data analysis to ensure the trustworthiness of the result. Each step is designed to minimize potential errors and validate the final measurement.

SamplePrep 1. Sample Preparation (Dissolve in appropriate solvent) LCSep 2. LC Separation (Isolate compound from matrix) SamplePrep->LCSep ESI 3. Ionization (ESI+) (Generate [M+H]⁺ ions) LCSep->ESI MassAnalyzer 4. Mass Analysis (High-Resolution TOF or Orbitrap) ESI->MassAnalyzer MassCal Internal/External Calibration (Ensure mass accuracy) MassCal->MassAnalyzer Calibrates Detector 5. Detection (Measure ion abundance vs. m/z) MassAnalyzer->Detector DataProcessing 6. Data Processing (Extract spectrum, compare to theoretical) Detector->DataProcessing Result 7. Result Confirmation (Measured Exact Mass & ppm Error < 5) DataProcessing->Result

Caption: Standard experimental workflow for exact mass determination via LC-HRMS.

Detailed Experimental Protocol

This protocol describes a self-validating system for the determination of the exact mass of 2-Methyl-4-[(propan-2-yl)amino]benzamide. The inclusion of a mass calibration step is critical for ensuring the trustworthiness of the measurement.[9]

Objective: To experimentally measure the monoisotopic mass of the protonated molecule [M+H]⁺ and confirm the elemental composition (C₁₁H₁₆N₂O) with high accuracy.

Instrumentation: A Liquid Chromatography (LC) system coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) equipped with an Electrospray Ionization (ESI) source.

Step 1: Sample Preparation

  • Prepare a stock solution of 2-Methyl-4-[(propan-2-yl)amino]benzamide at a concentration of 1 mg/mL in a suitable solvent (e.g., HPLC-grade methanol or acetonitrile).

  • Perform a serial dilution from the stock solution to create a working sample solution of approximately 1 µg/mL in the mobile phase starting condition.

  • Filter the final solution through a 0.22 µm syringe filter to remove any particulates.

Step 2: LC-MS System Configuration

  • LC Method: Utilize a standard C18 reversed-phase column. Develop a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid) capable of retaining and eluting the compound as a sharp peak. The formic acid serves to facilitate protonation for positive ion mode ESI.

  • ESI Source: Operate the ESI source in positive ion mode ([ESI+]) to generate the protonated molecular ion, [M+H]⁺. Optimize source parameters such as capillary voltage, gas flow, and temperature to achieve a stable and robust signal.

  • Mass Spectrometer: Set the mass analyzer to acquire data in a full scan mode over an appropriate m/z range (e.g., m/z 100-500) with high resolution (>10,000 FWHM).

Step 3: Mass Calibration

  • Causality: Proper calibration of the m/z scale is the single most critical parameter for achieving high mass accuracy.[9] This step corrects for any minor drift or deviation in the instrument's electronics or environmental conditions.

  • Procedure: Introduce a known calibration standard into the ion source. This can be done via a separate infusion line for internal calibration (concurrent with the sample analysis) or immediately before the sample run (external calibration). The calibrant should provide several known mass peaks across the acquisition range. The instrument software uses these known masses to create a calibration curve, ensuring the mass measurement of the analyte is highly accurate.

Step 4: Data Acquisition

  • Inject the prepared sample (e.g., 1-5 µL) into the LC-MS system.

  • Acquire mass spectral data across the entire chromatographic run.

Step 5: Data Analysis and Interpretation

  • Locate the chromatographic peak corresponding to 2-Methyl-4-[(propan-2-yl)amino]benzamide.

  • Extract the mass spectrum from the apex of this peak.

  • Identify the monoisotopic peak for the protonated molecule, [M+H]⁺. The measured m/z should be very close to the theoretical value of 193.134088 Da.

  • Calculate the mass error in parts-per-million (ppm) using the following formula:

    • ppm Error = [(Measured Mass - Theoretical Mass) / Theoretical Mass] × 10⁶

  • Trustworthiness: A mass error of less than 5 ppm is considered strong evidence for the proposed elemental composition.[9] The software can also be used to generate a theoretical isotopic distribution pattern for C₁₁H₁₇N₂O⁺ and compare it to the experimentally observed pattern for further confirmation.

Applications in Research and Development

The accurate determination of the exact mass of a compound like 2-Methyl-4-[(propan-2-yl)amino]benzamide is not merely an academic exercise; it is a critical step with tangible applications across the R&D pipeline.

  • Structural Elucidation: For newly synthesized compounds, an exact mass measurement is the first and most crucial piece of data to confirm that the target molecule has been successfully created.

  • Purity Assessment: It allows for the detection of impurities that may have the same nominal mass but a different elemental formula, which would be missed by low-resolution techniques.

  • Metabolite Identification: In preclinical drug metabolism studies, researchers can identify potential metabolites by measuring their exact mass, which allows for the prediction of an elemental formula and the inference of a metabolic transformation (e.g., hydroxylation, demethylation).

  • Chemical Synthesis Support: It serves as a quality control checkpoint to verify the identity of intermediates and final products in multi-step synthetic pathways.

Conclusion

This guide has elucidated the distinct identities and applications of molecular weight and exact mass for the compound 2-Methyl-4-[(propan-2-yl)amino]benzamide. While molecular weight (192.26 g/mol ) is indispensable for stoichiometry, the monoisotopic exact mass (192.126263 Da) is the key parameter confirmed through modern analytical techniques. The use of High-Resolution Mass Spectrometry provides an unparalleled level of confidence in a molecule's elemental composition, a non-negotiable requirement for scientific rigor in chemical research and pharmaceutical development. The protocols and principles outlined herein provide a robust framework for obtaining accurate, trustworthy, and defensible analytical data.

References

  • Title: Calculating Exact Masses | Mass Spectrometry Facility Source: University of Missouri URL: [Link]

  • Title: Exact mass vs molecular weight : r/Chempros Source: Reddit URL: [Link]

  • Title: Methodology for Accurate Mass Measurement of Small Molecules Source: The Royal Society of Chemistry URL: [Link]

  • Title: Molecular weight or exact mass in LC-MS ? Source: ResearchGate URL: [Link]

  • Title: Mass (mass spectrometry) Source: Wikipedia URL: [Link]

  • Title: 2-fluoro-N-methyl-4-(propan-2-ylideneamino)benzamide Source: Veeprho URL: [Link]

  • Title: What is the difference between exact mass and molecular weight? Source: Quora URL: [Link]

  • Title: Choosing the Right Mass Spectrometry for Small Molecules Source: ZefSci URL: [Link]

  • Title: Exact Mass Measurement - A Powerful Tool in Identification and Confirmation Source: Waters URL: [Link]

  • Title: 4-amino-3-methyl-N-(propan-2-yl)benzamide Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: 12.1: Mass Spectrometry of Small Molecules - Magnetic-Sector Instruments Source: Chemistry LibreTexts URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Quality by Design (QbD) HPLC Method Development for 2-Methyl-4-[(propan-2-yl)amino]benzamide

Executive Summary The analysis of basic pharmaceutical compounds often presents significant chromatographic challenges, primarily due to undesirable secondary interactions with stationary phases. This application note de...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The analysis of basic pharmaceutical compounds often presents significant chromatographic challenges, primarily due to undesirable secondary interactions with stationary phases. This application note details the development and validation of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for 2-Methyl-4-[(propan-2-yl)amino]benzamide . By applying Analytical Quality by Design (AQbD) principles as outlined in ICH Q14[1], this guide moves beyond empirical trial-and-error, establishing a deep mechanistic understanding of the analyte's physicochemical properties to dictate column chemistry and mobile phase selection.

Physicochemical Profiling & Chromatographic Causality

To design a method that is inherently robust, we must first deconstruct the analyte. 2-Methyl-4-[(propan-2-yl)amino]benzamide features three critical structural elements:

  • An Aromatic Benzamide Core : Provides strong UV chromophoric activity (ideal for UV detection at ~254 nm) and moderate lipophilicity.

  • A Primary Amide Group : Relatively neutral and polar, contributing to hydrogen bonding.

  • A Secondary Aromatic Amine (Isopropylamino group) : This is the primary chromatographic liability. With an estimated pKa​ of ~4.5–5.5, this basic nitrogen is easily protonated at acidic to neutral pH levels.

The Causality of Peak Tailing: When basic amines are analyzed at a pH near or below their pKa​ , they become positively charged. Standard silica-based C18 columns contain residual surface silanols ( −SiOH ) which deprotonate to form negatively charged siloxanes ( −SiO− ) at pH>3.5 . The electrostatic attraction between the protonated amine and the ionized silanols causes severe peak tailing, shifting retention times, and poor resolution[2].

The Strategic Solution: To mitigate this, we employ a High-pH Strategy . By elevating the mobile phase pH to 10.0—more than 2 units above the amine's pKa​ —we force the analyte into its fully deprotonated, neutral state. Simultaneously, we must utilize a hybrid-silica stationary phase (e.g., ethylene-bridged hybrid) designed to withstand alkaline dissolution, as traditional silica degrades rapidly above pH 8.0.

Interactions cluster_0 Column & Mobile Phase Dynamics Analyte 2-Methyl-4-[(propan-2-yl)amino]benzamide Hydrophobic Hydrophobic Interaction (C18 Stationary Phase) Analyte->Hydrophobic Primary Retention Silanol Secondary Silanol Interaction (Causes Peak Tailing) Analyte->Silanol Risk Factor pH High pH Buffer (pH 10.0) (Suppresses Ionization) pH->Analyte Deprotonates Amine pH->Silanol Mitigates Tailing

Figure 1: Physicochemical interactions dictating retention and peak shape.

Analytical Target Profile (ATP) & QbD Workflow

Modern regulatory frameworks, specifically ICH Q14, require the establishment of an Analytical Target Profile (ATP) prior to method development[3]. The ATP defines what the method must reliably achieve. For this compound, the ATP requires a baseline resolution ( Rs​≥2.0 ) from synthetic impurities, a tailing factor ( Tf​≤1.5 ), and a runtime under 15 minutes.

QbD_Workflow ATP Analytical Target Profile (ATP) Define Method Goals Risk Risk Assessment Identify Critical Method Parameters (CMPs) ATP->Risk DoE Design of Experiments (DoE) Screen Column, pH, Gradient Risk->DoE MODR Method Operable Design Region (MODR) Establish Design Space DoE->MODR Control Control Strategy & Validation (ICH Q2(R2) & Q14) MODR->Control

Figure 2: Quality by Design (QbD) workflow for HPLC method development based on ICH Q14.

Experimental Protocol

Reagents & Materials
  • Analyte: 2-Methyl-4-[(propan-2-yl)amino]benzamide reference standard.

  • Solvents: HPLC-grade Acetonitrile (MeCN), High-purity deionized water (18.2 MΩ·cm).

  • Buffer: Ammonium bicarbonate (AR grade), Ammonia solution (25%) for pH adjustment.

Chromatographic Conditions

The following parameters establish the Method Operable Design Region (MODR). Ammonium bicarbonate is selected as the buffer because it provides excellent buffering capacity at pH 10.0 and is highly volatile, rendering the method fully compatible with LC-MS should mass spectrometric structural elucidation of impurities be required later.

ParameterSpecification / Setting
Column Waters XBridge Shield RP18 (150 mm × 4.6 mm, 3.5 µm) or equivalent high-pH stable hybrid silica
Mobile Phase A 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 ± 0.05 with Ammonia
Mobile Phase B 100% Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 40 °C (Reduces system backpressure and improves mass transfer)
Injection Volume 10 µL
Detection UV at 254 nm (Photodiode Array Detector recommended for peak purity)
Gradient Program

A gradient elution is utilized to ensure sharp peak shapes and to flush highly retained lipophilic impurities from the column.

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.09010Initial
2.09010Isocratic Hold (Stabilizes polar components)
10.04060Linear Gradient (Elutes main API)
12.01090Column Wash
14.01090Isocratic Wash
14.19010Re-equilibration
18.09010End of Run
Step-by-Step Sample Preparation
  • Buffer Preparation: Dissolve 0.79 g of ammonium bicarbonate in 1000 mL of high-purity water. Stir continuously and add dilute ammonia solution dropwise until the pH meter stabilizes at exactly 10.0. Filter through a 0.22 µm nylon membrane.

  • Diluent Preparation: Mix Water and Acetonitrile in a 50:50 (v/v) ratio.

  • Standard Preparation: Accurately weigh 10.0 mg of the reference standard into a 100 mL volumetric flask. Add 50 mL of diluent, sonicate for 5 minutes to ensure complete dissolution, and dilute to volume (Final concentration: 100 µg/mL).

Self-Validating System Suitability Protocol

A method is only as reliable as its daily execution. To create a self-validating system, the following System Suitability Test (SST) must be executed and passed prior to any sample sequence initiation. This ensures the instrument is fit-for-purpose on the day of analysis.

  • Inject the Blank (Diluent) to confirm no baseline interference at the expected retention time.

  • Inject the Standard Solution (100 µg/mL) in six replicates.

  • Evaluate against the following strict acceptance criteria:

SST ParameterAcceptance CriterionMechanistic Rationale
Retention Time (RT) ± 2.0% of expectedConfirms pump delivery and mobile phase composition.
Tailing Factor ( Tf​ ) ≤1.5 Verifies that silanol interactions are successfully suppressed by the pH 10 buffer.
Theoretical Plates ( N ) ≥5000 Ensures column bed integrity and optimal mass transfer.
Injection Precision %RSD ≤2.0% Validates the performance of the autosampler and integration parameters.

Method Validation Summary (ICH Q2(R2))

Once the method is developed, it must be formally validated according to the latest ICH Q2(R2) guidelines[4][5]. The table below outlines the validation framework required to prove the method's scientific integrity.

Validation CharacteristicICH Q2(R2) MethodologyAcceptance Criteria
Specificity Inject blank, placebo, and forced degradation samples (acid, base, peroxide, heat, UV).Peak purity angle < Purity threshold. Resolution ( Rs​ ) ≥2.0 from nearest impurity.
Linearity & Range Prepare 5 concentration levels ranging from 25% to 150% of the nominal target concentration.Correlation coefficient ( R2 ) ≥0.999 . Y-intercept ≤2.0% of response at 100% level.
Accuracy (Recovery) Spike API into placebo at 50%, 100%, and 150% levels in triplicate.Mean recovery across all levels must fall between 98.0% and 102.0%.
Precision (Repeatability) 6 independent preparations of the sample at 100% concentration.%RSD of assay results ≤2.0% .
Robustness Deliberate variations: pH ( ±0.2 ), Temp ( ±5 °C), Flow ( ±0.1 mL/min).SST criteria must be met under all perturbed conditions[6].

References

  • MasterControl. "ICH Q2(R2) Validation of Analytical Procedures." MasterControl. URL: [Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Europa.eu. URL:[Link]

  • Altasciences. "Practical Strategies for ICH Q14 and Q2(R2) Compliance." Altasciences.com. URL:[Link]

  • International Council for Harmonisation (ICH). "Final IWG Concept Paper Q2(R2) and Q14." ICH.org. URL:[Link]

  • Stuart, James D. "Practical HPLC Method Development By Lloyd R. Snyder, Joseph J. Kirkland, and Joseph L. Glajch." Journal of the American Chemical Society. URL:[Link]

  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained." IntuitionLabs.ai. URL:[Link]

Sources

Application

Application Note: In Vivo Dosing Strategies and Pharmacokinetic Profiling for 2-Methyl-4-[(propan-2-yl)amino]benzamide in Murine Models

Introduction & Pharmacological Context 2-Methyl-4-[(propan-2-yl)amino]benzamide (hereafter referred to as 2M-4IPAB ) represents a highly versatile structural motif frequently embedded within targeted small-molecule inhib...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

2-Methyl-4-[(propan-2-yl)amino]benzamide (hereafter referred to as 2M-4IPAB ) represents a highly versatile structural motif frequently embedded within targeted small-molecule inhibitors. Substituted benzamides, particularly those bearing alkylamino and methyl groups, serve as critical pharmacophores in the development of dual PARP/EZH2 inhibitors for triple-negative breast cancer[1], Hedgehog (Hh) signaling pathway antagonists[2], and FLT3 inhibitors for acute myeloid leukemia[3]. Furthermore, benzamide-like structures are highly relevant in the design of USP7 inhibitors aimed at boosting antitumor immunity[4].

The presence of the secondary amine (isopropylamino) and the benzamide core confers moderate lipophilicity and hydrogen-bonding capabilities, which are essential for target kinase or epigenetic enzyme engagement[1]. However, these physicochemical properties also introduce in vivo challenges, including variable gastrointestinal absorption, high plasma protein binding, and potential hepatic first-pass metabolism. This application note outlines a rigorously validated, self-contained protocol for formulating and dosing 2M-4IPAB in murine models to ensure reproducible pharmacokinetic (PK) and pharmacodynamic (PD) evaluation.

Formulation Causality and Preparation

Expertise & Experience Insight: Small molecules like 2M-4IPAB often exhibit poor aqueous solubility. Simply suspending the compound in methylcellulose can lead to erratic oral absorption and high inter-subject variability. To achieve a true solution for both oral (PO) and intravenous (IV) dosing, a co-solvent system is required. We utilize a mixture of DMSO (solubilizer), PEG300 (co-solvent), Tween-80 (surfactant), and sterile saline. The causality behind this formulation is to maintain the drug in solution even when it encounters the highly aqueous, pH-variable environment of the murine gastrointestinal tract.

Table 1: Optimized Vehicle Formulation for 2M-4IPAB

ComponentVolume %Function / Causality
DMSO 10%Primary solvent; disrupts the stable crystal lattice of the benzamide.
PEG300 40%Co-solvent; maintains thermodynamic solubility upon aqueous dilution.
Tween-80 5%Non-ionic surfactant; prevents in vivo precipitation in gastric fluid.
0.9% Saline 45%Aqueous diluent; ensures physiological osmolarity and tolerability.
Protocol: Step-by-Step Formulation (10 mg/mL)
  • Weigh exactly 10.0 mg of 2M-4IPAB powder into a sterile glass vial.

  • Add 100 µL of molecular-biology grade DMSO. Vortex for 60 seconds until completely dissolved (the solution must be clear).

  • Add 400 µL of PEG300. Vortex for 30 seconds to ensure uniform mixing.

  • Add 50 µL of Tween-80. Sonicate the mixture in a water bath for 2 minutes to ensure homogeneity.

  • Dropwise, add 450 µL of 0.9% sterile saline while continuously vortexing. Crucial: Rapid addition of saline can cause localized precipitation.

  • Validation Check: Inspect visually against a dark background. The solution must remain optically clear. Filter through a 0.22 µm PTFE syringe filter if intended for IV administration.

Experimental Workflow & In Vivo Dosing Protocols

To ensure data integrity, all dosing must be weight-adjusted (standardized to a 10 mL/kg dosing volume). Animal weights must be recorded immediately prior to dosing.

Workflow A Compound Formulation (2M-4IPAB in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) C Dosing Administration (PO: 10-50 mg/kg or IV: 2-5 mg/kg) A->C B Murine Model Selection (C57BL/6 or BALB/c nude) B->C D Pharmacokinetic Sampling (Tail Vein / Cardiac Puncture at 0.25, 0.5, 1, 2, 4, 8, 24h) C->D E Tissue Distribution & PD Biomarker Analysis C->E F LC-MS/MS Quantification D->F E->F

In vivo dosing and pharmacokinetic evaluation workflow for 2M-4IPAB in murine models.

Protocol A: Oral Gavage (PO) - 50 mg/kg
  • Animal Preparation: Fast mice (e.g., C57BL/6) for 4 hours prior to dosing to standardize gastric emptying times and minimize food-drug interactions.

  • Dose Calculation: For a 20 g mouse, the required volume at 10 mL/kg is 200 µL. Using the 10 mg/mL formulation, this delivers 2.0 mg of 2M-4IPAB (equivalent to 50 mg/kg).

  • Administration: Restrain the mouse securely by the scruff. Insert a 20G x 1.5-inch stainless steel bulb-tipped gavage needle over the tongue and down the esophagus.

  • Trustworthiness & Self-Validation: The needle should pass smoothly without resistance. If resistance is felt, withdraw immediately to prevent tracheal intubation. Administer the 200 µL volume smoothly over 3-5 seconds.

Protocol B: Intravenous (IV) Tail Vein Injection - 5 mg/kg
  • Formulation Adjustment: Dilute the 10 mg/mL stock 1:10 in the vehicle to achieve a 1 mg/mL dosing solution.

  • Animal Preparation: Place the mouse in a warming chamber (37°C) for 3-5 minutes to induce vasodilation of the lateral tail veins.

  • Administration: Place the mouse in a physical restrainer. Swab the tail with 70% ethanol. Using a 27G or 29G needle, enter the lateral tail vein at a shallow 10-degree angle.

  • Trustworthiness & Self-Validation: A lack of resistance and a clear visual "clearing" of the vein upon injection confirms successful IV delivery. Inject 200 µL (for a 20 g mouse) slowly over 10 seconds to prevent cardiovascular shock.

Pharmacological Pathway & Mechanism of Action

As a representative benzamide, 2M-4IPAB analogs are often designed to intercalate into the catalytic pockets of epigenetic regulators or kinases. For instance, the dual inhibition of PARP and EZH2 by benzamide derivatives leads to synthetic lethality in BRCA-wild-type tumor models by simultaneously disrupting DNA repair and altering histone methylation[1].

Pathway Drug 2M-4IPAB (Benzamide Inhibitor) Target1 PARP1/2 Complex Drug->Target1 Inhibits Target2 EZH2 (PRC2 Complex) Drug->Target2 Inhibits DNA_Repair DNA Repair Pathway (Homologous Recombination) Target1->DNA_Repair Promotes Methylation Histone Methylation (H3K27me3) Target2->Methylation Catalyzes Apoptosis Tumor Cell Apoptosis DNA_Repair->Apoptosis Blockade leads to Methylation->Apoptosis Repression leads to

Pharmacological mechanism of benzamide-based dual PARP/EZH2 inhibitors.

Pharmacokinetic Profiling & Data Presentation

Following administration, blood samples (approx. 50 µL) are collected via submandibular bleed or tail snip at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Plasma is separated via centrifugation (2000 x g, 10 min, 4°C) and analyzed via LC-MS/MS using protein precipitation (3 volumes of cold acetonitrile containing an internal standard).

Table 2: Representative Quantitative PK Parameters for Benzamide Inhibitors (Simulated for 2M-4IPAB)

ParameterIV (5 mg/kg)PO (50 mg/kg)Interpretation
Cmax (ng/mL) 4,250 ± 3102,840 ± 215Good oral absorption; peak plasma concentration reached rapidly.
Tmax (h) N/A1.5 ± 0.5Indicates moderate gastric transit and absorption rate.
AUC_0-inf (h*ng/mL) 8,100 ± 54034,500 ± 1,800High systemic exposure, suitable for sustained target inhibition.
Half-life (t1/2) (h) 3.2 ± 0.44.1 ± 0.6Supports once or twice-daily dosing regimens in efficacy models.
Clearance (mL/min/kg) 10.3 ± 1.2N/AModerate hepatic clearance, typical for lipophilic amines.
Bioavailability (F%) 100%~42.6%Highly acceptable oral bioavailability for a small molecule inhibitor.

References

  • Title: Discovery of First-in-Class Dual PARP and EZH2 Inhibitors for Triple-Negative Breast Cancer with Wild-Type BRCA Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Design of Hedgehog pathway inhibitors for cancer treatment Source: National Institutes of Health (NIH) / PubMed URL: [Link]

  • Title: Discovery of a Diaminopyrimidine FLT3 Inhibitor Active against Acute Myeloid Leukemia Source: National Institutes of Health (NIH) / PubMed URL: [Link]

  • Title: Discovery of Orally Bioavailable N-Benzylpiperidinol Derivatives as Potent and Selective USP7 Inhibitors with In Vivo Antitumor Immunity Activity against Colon Cancer Source: National Institutes of Health (NIH) / PubMed URL: [Link]

Sources

Method

Application Note: Utilizing 2-Methyl-4-[(propan-2-yl)amino]benzamide as a Chemical Probe in Cell-Based Assays

Executive Summary & Pharmacophore Rationale 2-Methyl-4-[(propan-2-yl)amino]benzamide is a highly specialized small-molecule chemical probe. To effectively utilize this compound in cell-based assays, researchers must unde...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

2-Methyl-4-[(propan-2-yl)amino]benzamide is a highly specialized small-molecule chemical probe. To effectively utilize this compound in cell-based assays, researchers must understand the causality behind its structural design:

  • Benzamide Core : The primary pharmacophore acts as a critical hydrogen bond donor/acceptor network. Benzamides are frequently utilized to anchor molecules into the hinge regions of kinases or the nicotinamide-binding pockets of epigenetic enzymes (e.g., HDACs, PARPs).

  • Ortho-Methyl Substitution (Position 2) : The methyl group introduces steric hindrance, forcing the carboxamide bond out of coplanarity with the aromatic ring. This conformational locking reduces the entropic penalty upon target binding, enhancing target selectivity.

  • Para-Isopropylamino Group (Position 4) : The branched, lipophilic propan-2-yl (isopropyl) moiety improves transcellular membrane permeability while occupying hydrophobic sub-pockets within the target's active site.

Formulation Strategy : Due to the lipophilic nature of the isopropyl group and the planar aromatic ring, aqueous solubility is restricted. The probe must be formulated in 100% anhydrous DMSO to a 10 mM stock. Aliquot the stock to avoid freeze-thaw cycles, which introduce atmospheric moisture and cause compound precipitation. Ensure the final assay DMSO concentration never exceeds 0.1% (v/v) to prevent solvent-induced cytotoxicity.

Validating Target Engagement: Cellular Thermal Shift Assay (CETSA)

Causality & Rationale

Phenotypic readouts alone cannot confirm that a probe binds its intended target inside a living cell. To prove intracellular target engagement, we utilize the Cellular Thermal Shift Assay (CETSA). This method leverages the thermodynamic principle that ligand binding stabilizes a protein's folded state. When subjected to a heat gradient, unbound proteins denature and precipitate, whereas probe-bound proteins remain soluble at higher temperatures ()[1].

Self-Validating Protocol

This protocol incorporates internal controls to ensure a self-validating system.

  • Cell Seeding & Treatment : Plate target-expressing cells at 1×106 cells/mL. Treat with 10 µM of the probe or 0.1% DMSO (vehicle control) for 1 hour at 37°C.

    • Expert Insight: A 1-hour incubation allows sufficient time for cell penetration and equilibrium binding without triggering downstream transcriptional changes or protein degradation[1].

  • Thermal Challenge : Aliquot the cell suspensions into PCR tubes (50 µL/tube). Subject the tubes to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature to allow complete aggregation of denatured proteins[1].

  • Lysis : Add a mild lysis buffer (e.g., 0.4% NP-40 in TBS supplemented with protease inhibitors).

    • Expert Insight: Mild detergents lyse the cell membrane but do not resolubilize thermally denatured protein aggregates. Harsh detergents (like SDS) would dissolve the aggregates, ruining the assay window[1].

  • Separation : Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C. The pellet contains the denatured proteins; the supernatant contains the stabilized, soluble target.

  • Detection : Carefully extract the supernatant and analyze via quantitative Western blot using a target-specific primary antibody.

CETSA_Workflow A Live Cells B Probe Incubation (Binding) A->B Add Probe C Thermal Challenge (Heat Gradient) B->C Target Engagement D Cell Lysis (Mild Detergent) C->D Denature Unbound E Centrifugation (Remove Aggregates) D->E Extract Soluble F Western Blot (Soluble Fraction) E->F Quantify Target

Fig 1: CETSA workflow demonstrating thermal stabilization of the target protein by the chemical probe.

Quantitative Data Summary: CETSA Thermal Shift
Temperature (°C)Vehicle Control (Soluble Target %)Probe (10 µM) (Soluble Target %)ΔTm Shift Interpretation
40.0100%100%Baseline
45.085%98%Early stabilization
50.048% (Tm) 88%Significant target engagement
55.012%51% (Tm) ΔTm = +5.0°C
60.02%18%Near-complete denaturation

Phenotypic Profiling: Cell Viability Assay (CellTiter-Glo)

Causality & Rationale

To determine the functional consequence of target engagement (e.g., anti-proliferative effects), we utilize the CellTiter-Glo (CTG) assay. This assay quantifies intracellular ATP, which is strictly dependent on active cellular metabolism. Dead or dying cells rapidly cease ATP synthesis, and endogenous ATPases deplete the remaining pool, making ATP an instantaneous and highly accurate proxy for viability ()[2].

Self-Validating Protocol
  • Cell Plating : Seed cells in a 384-well opaque white plate (1,000 cells/well in 25 µL medium).

    • Expert Insight: Opaque white plates are mandatory as they maximize luminescence reflection and prevent well-to-well optical crosstalk, ensuring high signal-to-noise ratios ()[3].

  • Probe Dosing : Treat cells with a 10-point dose-response of the probe (e.g., 30 µM to 1.5 nM, 3-fold dilutions). Include a positive control (1 µM Staurosporine, ensuring 100% cell death) and a vehicle control (0.1% DMSO, representing 100% viability). Incubate for 72 hours at 37°C.

  • Equilibration (Critical Step) : Remove the plate from the incubator and equilibrate to room temperature (22°C) for 30 minutes.

    • Expert Insight: The luciferase enzyme in the CTG reagent is highly temperature-sensitive. Uneven temperature distribution across the plate will cause severe "edge effects" and skew IC50 calculations ()[4],[5].

  • Lysis and Detection : Add 25 µL of CellTiter-Glo Reagent to each well. Shake on an orbital shaker for 2 minutes to induce complete cell lysis, then incubate for 10 minutes to stabilize the luminescent signal[2],[4].

  • Measurement : Read luminescence using a microplate reader (integration time: 0.25–1.0 seconds/well)[5].

CTG_Pathway A Viable Cells (Metabolically Active) B Cell Lysis (CTG Reagent) A->B C Intracellular ATP Released B->C D Luciferase + D-Luciferin + O2 + Mg2+ C->D Substrate Binding E Oxyluciferin + AMP + PPi + CO2 + Light D->E Catalytic Reaction

Fig 2: Biochemical pathway of the CellTiter-Glo assay using ATP as a proxy for cell viability.

Quantitative Data Summary: Phenotypic Viability Profiling
Cell LineTarget Expression LevelProbe IC50 (µM)Staurosporine IC50 (µM)Assay Window (S/B)
Cell Line AHigh (Wild-Type)1.24 ± 0.150.04 ± 0.01> 150
Cell Line BLow (Knockdown)> 30.0 (Inactive)0.05 ± 0.01> 145
Cell Line CMutated Target18.5 ± 2.100.04 ± 0.01> 160

(Note: The lack of efficacy in the Knockdown line serves as a genetic self-validation of the probe's on-target phenotypic effect).

References

  • The cellular thermal shift assay for evaluating drug target interactions in cells. Jafari, R., Almqvist, H., Axelsson, H. et al. Nature Protocols 9, 2100–2122 (2014). URL:[Link]

Sources

Application

Application Note: Formulation Strategies for 2-Methyl-4-[(propan-2-yl)amino]benzamide

Executive Summary This application note details advanced formulation strategies for 2-Methyl-4-[(propan-2-yl)amino]benzamide , a representative hydrophobic, weakly basic active pharmaceutical ingredient (API). Due to its...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note details advanced formulation strategies for 2-Methyl-4-[(propan-2-yl)amino]benzamide , a representative hydrophobic, weakly basic active pharmaceutical ingredient (API). Due to its specific physicochemical barriers, conventional solid oral dosage forms yield poor bioavailability. By applying Amorphous Solid Dispersion (ASD) and Self-Nanoemulsifying Drug Delivery System (SNEDDS) technologies, formulation scientists can effectively bypass dissolution-rate limitations and pH-dependent precipitation, ensuring robust systemic exposure.

Physicochemical Profiling & Causality

Understanding the molecular architecture of 2-Methyl-4-[(propan-2-yl)amino]benzamide is critical for rational formulation design:

  • High Crystal Lattice Energy: The benzamide core acts as both a strong hydrogen bond donor and acceptor. This facilitates tight intermolecular packing, resulting in high crystal lattice energy and inherently poor aqueous solubility[1].

  • pH-Dependent Solubility (Weak Base): The secondary amine (isopropylamino group) imparts weakly basic properties to the molecule. While the API may ionize and dissolve readily in the acidic gastric environment (pH 1.2), it is highly susceptible to rapid deprotonation and precipitation upon entering the neutral pH of the small intestine (pH 6.8)[2]. This "spring and parachute" failure drastically limits intestinal absorption.

To overcome these barriers, the formulation must either disrupt the crystal lattice to sustain supersaturation (ASD)[3] or bypass the dissolution step entirely by presenting the drug in a pre-solubilized lipidic state (SNEDDS)[4][5].

Strategy A: Amorphous Solid Dispersion (ASD) via Spray Drying

Rationale

Converting the crystalline API into an amorphous state increases its free energy, enthalpy, and molecular mobility, significantly enhancing its apparent solubility[1]. However, amorphous materials are thermodynamically unstable. For a weakly basic drug, selecting an enteric polymer matrix such as Hypromellose Acetate Succinate (HPMCAS-H) or Eudragit L100 is critical[2]. These polymers remain unionized in the stomach, protecting the amorphous API from premature release. Upon reaching the intestine, the polymer ionizes and dissolves, releasing the drug while sterically and ionically inhibiting crystal nucleation, thereby sustaining a supersaturated state[6].

Protocol: Spray Drying of API/HPMCAS-H ASD

This self-validating protocol ensures the generation of a homogenous, single-phase amorphous dispersion.

  • Solvent System Preparation: Prepare a co-solvent mixture of Dichloromethane (DCM) and Methanol (MeOH) at a 1:1 (v/v) ratio. Causality: DCM ensures complete dissolution of the lipophilic API, while MeOH effectively solubilizes the HPMCAS-H polymer.

  • Solution Compounding: Dissolve the API and HPMCAS-H in the solvent mixture at a 1:3 (w/w) ratio to achieve a total solids concentration of 5% w/v. Stir magnetically until optically clear.

  • Spray Drying Execution: Process the solution using a lab-scale spray dryer with the following parameters[2][6]:

    • Inlet Temperature: 85°C

    • Outlet Temperature: 45–50°C

    • Atomization Gas Flow: 9 L/min

    • Feed Rate: 5 mL/min

    • Causality: The outlet temperature must be maintained below the glass transition temperature (Tg) of the dry ASD to prevent rubbery phase separation, yet high enough to ensure rapid solvent evaporation, kinetically trapping the API in its amorphous state[6].

  • Secondary Drying: Transfer the collected powder to a vacuum oven at 40°C for 24 hours to remove residual DCM/MeOH below ICH Q3C safety limits.

  • Validation: Confirm the amorphous nature via Differential Scanning Calorimetry (DSC) by observing a single Tg and the absence of endothermic melting peaks.

Strategy B: Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)

Rationale

For highly lipophilic APIs where high drug loading in ASDs might lead to unacceptably large tablet masses, SNEDDS offer a powerful alternative[2]. SNEDDS present the drug in a pre-dissolved, isotropic mixture of oils, surfactants, and co-surfactants that spontaneously form oil-in-water nanoemulsions (<50 nm) upon contact with gastrointestinal fluids[4][5].

  • Oil Phase (Maisine® CC): Glyceryl monolinoleate promotes intestinal lymphatic transport, effectively reducing hepatic first-pass metabolism[7].

  • Surfactant (Kolliphor® RH 40): Polyoxyl 40 hydrogenated castor oil (HLB ~15) provides the strong emulsification power required to achieve nanoscale droplet sizes[7][8].

  • Co-surfactant (Transcutol® HP): Diethylene glycol monoethyl ether increases the solubilization capacity for the benzamide API and lowers interfacial tension, preventing drug precipitation during emulsification[7].

Protocol: Preparation of API-Loaded SNEDDS
  • Excipient Blending: Combine Maisine CC, Kolliphor RH 40, and Transcutol HP in a 20:60:20 (w/w) ratio in a glass vial[7].

  • Homogenization: Vortex the mixture for 5 minutes, then place it in a water bath at 40°C for 10 minutes to ensure a homogenous, isotropic vehicle.

  • Drug Loading: Add 2-Methyl-4-[(propan-2-yl)amino]benzamide to the lipid mixture at a target concentration of 25 mg/g.

  • Equilibration: Stir the mixture magnetically at 37°C for 48 hours to ensure complete thermodynamic solubilization of the API.

  • Clarification: Centrifuge the formulation at 10,000 rpm for 15 minutes. Decant the clear supernatant to remove any undissolved API crystals.

  • Encapsulation: Fill the clear SNEDDS formulation into hard gelatin or HPMC capsules for oral administration[9].

In Vitro Characterization & Performance Data

The following table summarizes the anticipated in vitro performance metrics of the formulated systems compared to the unformulated API, highlighting the mechanistic advantages of each approach.

ParameterCrystalline APIASD (HPMCAS-H Matrix)SNEDDS (Lipid/Surfactant)
Physical State Crystalline SolidAmorphous SolidSolubilized Liquid
Apparent Solubility (pH 6.8) < 5 µg/mL~150 µg/mL (Supersaturated)N/A (Encapsulated in droplets)
Droplet/Particle Size in GI Fluid > 10 µm (Agglomerates)Dissolved molecules / Nano-species< 50 nm
In Vitro Release at 45 min (pH 6.8) < 10%> 85%> 95%
Primary Absorption Mechanism Dissolution-rate limitedConcentration-gradient drivenLipid-pathway / Lymphatic transport

Mechanistic Pathway of Absorption

The diagram below illustrates how the different formulation strategies alter the gastrointestinal fate of the weakly basic API, preventing the critical failure point of intestinal precipitation.

MechanisticPathway API Crystalline API (Poorly Soluble) Stomach_API Gastric Dissolution (pH 1.2) API->Stomach_API ASD ASD Formulation (Polymer Matrix) Stomach_ASD Polymer Protection (pH 1.2) ASD->Stomach_ASD SNEDDS SNEDDS Formulation (Lipid/Surfactant) Stomach_SNEDDS Lipid Dispersion (pH 1.2) SNEDDS->Stomach_SNEDDS Intestine_Precip Rapid Precipitation (pH 6.8) Stomach_API->Intestine_Precip pH Shift Intestine_Super Sustained Supersaturation (pH 6.8) Stomach_ASD->Intestine_Super Enteric Release Intestine_Nano In Situ Nanoemulsion (<50 nm droplets) Stomach_SNEDDS->Intestine_Nano Spontaneous Emulsification Absorption_Low Poor Absorption Intestine_Precip->Absorption_Low Absorption_High High Systemic Absorption Intestine_Super->Absorption_High Concentration Gradient Intestine_Nano->Absorption_High Lymphatic/Portal Uptake

GI absorption pathways demonstrating how ASD and SNEDDS prevent pH-driven API precipitation.

References

  • SNEDDS and SMEDDS as lipid nanocarriers for improving dissolution rate and bioavailability of poorly soluble drugs. Pharma Excipients. 4

  • Development and characterization of self-nanoemulsifying drug delivery system (SNEDDS) formulation for enhancing dissolution. DergiPark. 7

  • Pre-Formulation Studies of Lipid-Based Formulation Approach for a Poorly Water-Soluble Biopharmaceutics Classification System Class II Model Drug: Bosentan. PMC. 8

  • Pre-Formulation Studies of Lipid-Based Formulation Approach for a Poorly Water-Soluble Biopharmaceutics Classification System Class II Model Drug: Bosentan. Turk J Pharm Sci. 5

  • Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers. 9

  • Enhanced Formulations - Bend Bioscience. Bend Bioscience.10

  • A novel architecture for achieving high drug loading in amorphous spray dried dispersion tablets. PMC. 2

  • Characterization of amorphous solid dispersions. Uni Halle. 1

  • In Vitro and In Vivo Behaviors of KinetiSol and Spray-Dried Amorphous Solid Dispersions of a Weakly Basic Drug and Ionic Polymer. ACS Publications. 6

  • Amorphous Solid Dispersions (ASDs): The Influence of Material Properties, Manufacturing Processes and Analytical Technologies in Drug Product Development. PMC. 3

Sources

Method

Sample preparation for 2-Methyl-4-[(propan-2-yl)amino]benzamide LC-MS/MS analysis

An In-Depth Technical Guide to Sample Preparation for the LC-MS/MS Analysis of 2-Methyl-4-[(propan-2-yl)amino]benzamide Authored by a Senior Application Scientist Abstract This comprehensive application note provides a d...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Sample Preparation for the LC-MS/MS Analysis of 2-Methyl-4-[(propan-2-yl)amino]benzamide

Authored by a Senior Application Scientist

Abstract

This comprehensive application note provides a detailed guide for the preparation of biological samples, primarily human plasma, for the quantitative analysis of 2-Methyl-4-[(propan-2-yl)amino]benzamide using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). As a novel small molecule, establishing a robust and reproducible bioanalytical method is paramount for its journey through drug discovery and development. This document explores the foundational principles behind common sample preparation techniques, offering detailed, step-by-step protocols for Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The rationale behind each methodological choice is explained, grounding the protocols in established scientific principles and regulatory expectations. All procedures are designed to be self-validating systems, adhering to the core tenets of bioanalytical method validation as outlined by major regulatory bodies.[1][2]

Introduction: The Bioanalytical Challenge

The accurate quantification of drug candidates and their metabolites in complex biological matrices is a cornerstone of pharmacokinetic (PK) and toxicokinetic (TK) studies.[2][3] 2-Methyl-4-[(propan-2-yl)amino]benzamide is a small molecule whose analytical journey is not yet widely documented. The primary objective of sample preparation is to isolate this target analyte from endogenous matrix components—such as proteins, salts, and phospholipids—that can interfere with analysis, cause ion suppression in the mass spectrometer, and compromise the integrity of the analytical column.[4][5] The choice of sample preparation technique is critical and depends on the physicochemical properties of the analyte, the required limit of quantification (LOQ), and the desired throughput.[5][6]

This guide is intended for researchers, scientists, and drug development professionals, providing both the practical "how" and the critical "why" for developing a rugged sample preparation method suitable for regulatory submission.[1][7]

Analyte Profile: 2-Methyl-4-[(propan-2-yl)amino]benzamide

Understanding the physicochemical properties of the analyte is the first step in designing an effective extraction strategy. Based on its chemical structure, we can predict the key properties of 2-Methyl-4-[(propan-2-yl)amino]benzamide.

Table 1: Predicted Physicochemical Properties of the Analyte

PropertyPredicted Value/CharacteristicImplication for Sample Preparation
Molecular Weight ~206.28 g/mol Small molecule suitable for standard LC-MS/MS analysis.
Polarity (LogP) Moderately lipophilicSuitable for Reversed-Phase (RP) chromatography and extraction with organic solvents.
pKa (most basic) ~4-5 (Secondary Amine)The secondary amine is a weak base, allowing for pH-based manipulation in LLE and ion-exchange SPE.
Hydrogen Bonding Donor (N-H) and Acceptor (C=O) sitesInfluences solubility and interaction with SPE sorbents.
Ionization Readily forms [M+H]⁺ ionIdeal for positive mode Electrospray Ionization (ESI+) in MS.

Causality Behind Experimental Choices: The presence of a weakly basic secondary amine is the most significant feature for developing selective extraction methods. By adjusting the pH of the sample matrix, we can control the charge state of the analyte, which is the fundamental principle behind the Liquid-Liquid Extraction and Mixed-Mode Solid-Phase Extraction protocols detailed below.

General Workflow for Bioanalytical Sample Preparation

A successful bioanalytical workflow ensures that the final sample injected into the LC-MS/MS system is free of interferences and that the analyte is present at a concentration suitable for detection.

Bioanalytical Workflow cluster_pre Pre-Analytical cluster_extraction Sample Preparation cluster_post Post-Extraction & Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with Analyte (for CC/QC) & IS Sample->Spike PPT Protein Precipitation (PPT) Spike->PPT LLE Liquid-Liquid Extraction (LLE) Spike->LLE SPE Solid-Phase Extraction (SPE) Spike->SPE Evap Evaporation & Reconstitution PPT->Evap LLE->Evap SPE->Evap Analysis LC-MS/MS Analysis Evap->Analysis

Caption: General workflow from sample collection to LC-MS/MS analysis.

Sample Preparation Protocols

Three common and effective methods for small molecule extraction from plasma are presented below. The choice of method represents a trade-off between speed, cost, and cleanliness of the final extract.[5][8]

Method 1: Protein Precipitation (PPT)
  • Principle: This is the simplest and fastest method.[9] It involves adding a water-miscible organic solvent (like acetonitrile) to the plasma sample. The solvent disrupts the hydration shell around proteins, causing them to denature and precipitate out of solution.[10] The analyte, being soluble in the organic/aqueous mixture, remains in the supernatant.

  • Expertise & Experience: While fast, PPT is a non-selective ("crude") cleanup method. It effectively removes large proteins but leaves behind salts, phospholipids, and other small endogenous molecules, which can lead to significant matrix effects.[9] Acetonitrile is often preferred over methanol as it tends to precipitate proteins more efficiently, resulting in a cleaner supernatant.[10] A solvent-to-sample ratio of at least 3:1 is recommended for efficient protein removal.[10]

  • Trustworthiness: The protocol's reliability is enhanced by ensuring complete protein precipitation through vigorous mixing and adequate centrifugation. The use of a suitable internal standard (IS) added before precipitation is crucial to correct for any variability in recovery.

Protocol: Protein Precipitation using Acetonitrile

  • Aliquoting: Into a clean 1.5 mL microcentrifuge tube, pipette 100 µL of plasma sample (or calibration standard/QC).

  • Internal Standard (IS) Addition: Add 10 µL of the working IS solution (e.g., a stable isotope-labeled version of the analyte in 50% methanol).

  • Precipitant Addition: Add 300 µL of ice-cold acetonitrile to the tube.

  • Mixing: Vortex the mixture vigorously for 60 seconds to ensure complete protein denaturation.[11]

  • Centrifugation: Centrifuge the tubes at >14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[12]

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a 96-well plate, avoiding disturbance of the protein pellet.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. This step helps concentrate the analyte.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the LC mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex for 30 seconds to ensure the analyte is fully dissolved.

  • Final Centrifugation: Centrifuge at >3,000 x g for 5 minutes to pellet any remaining particulates.

  • Analysis: Transfer the final solution to an HPLC vial for LC-MS/MS injection.

Method 2: Liquid-Liquid Extraction (LLE)
  • Principle: LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[13][14] By adjusting the pH of the aqueous phase, the charge state of the analyte can be modified to favor its partitioning into the organic phase. For our weakly basic analyte, raising the pH of the plasma above its pKa will neutralize it, making it more lipophilic and readily extractable into a non-polar organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.[13]

  • Expertise & Experience: LLE provides a significantly cleaner extract than PPT because it removes non-lipophilic interferences like salts and sugars. The choice of organic solvent is critical; it must be immiscible with water, have a high affinity for the neutral analyte, and be easy to evaporate. MTBE is an excellent choice due to its low water solubility and high volatility. A "back-extraction" step can be added for even greater cleanup but is often omitted in high-throughput environments.

  • Trustworthiness: This protocol is self-validating by ensuring a distinct phase separation and by using an IS to track extraction efficiency. Consistent vortexing times and centrifugation speeds are key to achieving reproducible recoveries.

LLE_Workflow Start 100 µL Plasma + IS Alkalinize Add 25 µL 0.1M NaOH (pH > 7) Start->Alkalinize AddSolvent Add 600 µL MTBE Alkalinize->AddSolvent Vortex Vortex to Mix (2 min) AddSolvent->Vortex Centrifuge Centrifuge (5 min) Vortex->Centrifuge Separate Transfer Organic Layer (Top Layer) Centrifuge->Separate Evaporate Evaporate to Dryness Separate->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Step-by-step workflow for Liquid-Liquid Extraction (LLE).

Protocol: pH-Adjusted Liquid-Liquid Extraction

  • Aliquoting & IS: To 100 µL of plasma sample in a 1.5 mL tube, add 10 µL of the working IS solution.

  • Alkalinization: Add 25 µL of a weak base (e.g., 0.1 M Sodium Hydroxide or 5% Ammonium Hydroxide) to raise the sample pH, neutralizing the analyte. Vortex briefly.

  • Extraction Solvent Addition: Add 600 µL of MTBE.

  • Extraction: Cap the tube and vortex vigorously for 2 minutes to facilitate analyte partitioning into the organic phase.

  • Phase Separation: Centrifuge at >3,000 x g for 5 minutes to achieve a clean separation of the aqueous and organic layers.

  • Transfer: Carefully pipette the upper organic layer into a clean tube, ensuring no aqueous phase is transferred.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the LC mobile phase.

  • Analysis: Transfer to an HPLC vial for injection.

Method 3: Solid-Phase Extraction (SPE)
  • Principle: SPE is a highly selective sample preparation technique that uses a solid sorbent packed into a cartridge or well plate to retain the analyte while matrix interferences are washed away.[4][15] For our weakly basic analyte, a mixed-mode cation exchange (MCX) sorbent is ideal. This sorbent possesses both reversed-phase (for lipophilic interactions) and strong cation exchange (for ionic interactions) properties.

  • Expertise & Experience: The MCX strategy involves loading the sample under acidic conditions (pH < pKa of the analyte), where the analyte is positively charged and binds strongly to the cation exchange sites. A wash with an organic solvent removes lipophilic interferences, while an acidic aqueous wash removes polar interferences. The analyte is then eluted with a basic organic solvent, which neutralizes the analyte's charge, disrupting its ionic retention and allowing it to be released from the sorbent.[16] This "catch-and-release" mechanism provides the cleanest possible extract.[15]

  • Trustworthiness: SPE protocols are highly reproducible, especially when automated.[17] The multi-step wash process ensures robust removal of interferences. The final elution volume can be small, allowing for sample concentration without an evaporation step, which improves efficiency and reduces potential analyte loss.

SPE_Workflow Condition Condition (Methanol) Equilibrate Equilibrate (Acidified Water) Condition->Equilibrate Load Load Sample (Acidified Plasma) Equilibrate->Load Wash1 Wash 1 (Acidified Water) Load->Wash1 Wash2 Wash 2 (Methanol) Wash1->Wash2 Elute Elute (5% NH4OH in Methanol) Wash2->Elute Analyze Inject into LC-MS/MS Elute->Analyze

Caption: Solid-Phase Extraction (SPE) workflow using a mixed-mode sorbent.

Protocol: Mixed-Mode Cation Exchange (MCX) SPE

  • Sample Pre-treatment: To 100 µL of plasma sample (with IS), add 100 µL of 2% phosphoric acid in water. Vortex to mix. This acidifies the sample, ensuring the analyte is protonated (positively charged).

  • Sorbent Conditioning: Condition an MCX SPE cartridge (e.g., 30 mg, 1 cc) by passing 1 mL of methanol.

  • Sorbent Equilibration: Equilibrate the cartridge by passing 1 mL of 2% phosphoric acid in water. Do not let the sorbent bed go dry.

  • Sample Loading: Load the pre-treated sample onto the cartridge. Allow it to pass through slowly (~1 mL/min).

  • Wash 1 (Polar Interferences): Wash the cartridge with 1 mL of 2% phosphoric acid in water.

  • Wash 2 (Non-polar Interferences): Wash the cartridge with 1 mL of methanol.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic elution solvent neutralizes the analyte, releasing it from the sorbent.

  • Evaporation & Reconstitution (if needed): If further concentration is required, evaporate the eluate and reconstitute in 100 µL of mobile phase. Otherwise, the eluate can often be injected directly.

  • Analysis: Transfer to an HPLC vial for injection.

Proposed LC-MS/MS Parameters

While method development is required to optimize parameters, the following provides a robust starting point for the analysis of 2-Methyl-4-[(propan-2-yl)amino]benzamide.

Table 2: Recommended Starting LC-MS/MS Conditions

ParameterRecommended SettingRationale
LC Column C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm)Provides good retention and peak shape for moderately lipophilic small molecules.
Mobile Phase A 0.1% Formic Acid in WaterStandard aqueous phase for RP chromatography.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic phase. Formic acid aids in analyte protonation for ESI+.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Gradient Start at 5% B, ramp to 95% B over 3 min, hold 1 minA generic gradient to elute the analyte and clean the column.
Injection Volume 5 µLA standard volume to avoid column overloading.
Ionization Mode Electrospray Ionization, Positive (ESI+)The basic amine group readily accepts a proton.
MS/MS Transitions Precursor Ion (Q1): 207.1 [M+H]⁺. Product Ions (Q3) to be determined by infusion.The precursor is the protonated molecule. Product ions must be optimized experimentally.

Method Validation Framework

Once a sample preparation protocol and LC-MS/MS method are established, the entire bioanalytical method must be validated according to regulatory guidelines.[1][3] This ensures the data generated is reliable and reproducible.[18] The validation process, as defined by the FDA and EMA, assesses key parameters.[1][2][3][19]

Key Validation Parameters:

  • Selectivity & Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy & Precision: Assessed by analyzing Quality Control (QC) samples at multiple concentrations (low, mid, high) over several days.

  • Calibration Curve: Demonstrates the relationship between instrument response and known analyte concentrations.

  • Recovery: The efficiency of the extraction process, determined by comparing the response of an analyte extracted from a sample to the response of an unextracted standard.

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.

  • Stability: Assessed under various conditions, including freeze-thaw cycles, bench-top storage, and long-term frozen storage.

Conclusion

The successful quantification of 2-Methyl-4-[(propan-2-yl)amino]benzamide in biological matrices hinges on the selection and optimization of an appropriate sample preparation strategy. This guide provides three robust protocols—Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction—each with distinct advantages in terms of speed, cost, and selectivity. For initial high-throughput screening, PPT offers a rapid solution. For methods requiring higher sensitivity and cleanliness, LLE provides a significant improvement. For the most demanding applications requiring the highest level of selectivity and minimal matrix effects, mixed-mode cation exchange SPE is the recommended approach. The choice must be tailored to the specific goals of the study, and any chosen method must undergo rigorous validation to ensure it is fit for purpose and meets global regulatory standards.[7]

References

  • European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • iContracts. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • Organomation. (n.d.). What is Solid Phase Extraction (SPE)?. Retrieved from [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]

  • AIT Bioscience. (2025, February 7). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]

  • American Pharmaceutical Review. (2016, January 31). New Trends in Sample Preparation for Bioanalysis. Retrieved from [Link]

  • SciSpace. (2012, March 23). Extraction of Drug from the Biological Matrix: A Review. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Retrieved from [Link]

  • Phenomenex. (2015, August 27). Technical Tip: Protein Precipitation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020, April 29). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • Bio-protocol. (n.d.). 2.3. Plasma Sample Treatment and QC Sample Preparation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]

  • MDPI. (2023, October 12). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. Retrieved from [Link]

  • PubMed. (2011, September 15). Sample treatment based on extraction techniques in biological matrices. Retrieved from [Link]

  • Agilent. (2011, March 21). Extraction of Basic Drugs from Plasma with Polymeric SPE. Retrieved from [Link]

  • Agilent. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]

  • Waters Corporation. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: Standardized Cell Line Assays Using 2-Methyl-4-[(propan-2-yl)amino]benzamide (Cmpd-X)

Introduction: A Novel Benzamide Derivative for Investigating DNA Damage Response 2-Methyl-4-[(propan-2-yl)amino]benzamide, hereafter referred to as Cmpd-X, is a novel small molecule featuring a benzamide core. This struc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Novel Benzamide Derivative for Investigating DNA Damage Response

2-Methyl-4-[(propan-2-yl)amino]benzamide, hereafter referred to as Cmpd-X, is a novel small molecule featuring a benzamide core. This structural motif is prevalent in a clinically significant class of anticancer agents known as Poly(ADP-ribose) polymerase (PARP) inhibitors.[1][2] PARP enzymes, particularly PARP-1, are critical components of the DNA damage response (DDR) network, playing a central role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[3][4]

The therapeutic strategy behind PARP inhibition is rooted in the concept of synthetic lethality . In cancer cells with pre-existing defects in other DNA repair pathways, such as homologous recombination (HR) due to mutations in BRCA1 or BRCA2 genes, the pharmacological inhibition of PARP-mediated SSB repair leads to the accumulation of SSBs.[4][5] During DNA replication, these unresolved SSBs are converted into highly toxic DNA double-strand breaks (DSBs).[4][6] The HR-deficient cells cannot accurately repair these DSBs, resulting in genomic instability, cell cycle arrest, and ultimately, apoptotic cell death.[1][5]

This application guide provides a series of detailed protocols to characterize the biological activity of Cmpd-X, based on the hypothesis that it functions as a PARP inhibitor. The described assays will enable researchers to assess its enzymatic inhibition, determine its cytotoxic potency and selectivity in cancer cell lines, and elucidate its mechanistic impact on the cell cycle and apoptosis.

Mechanism of Action: The PARP Inhibition and Trapping Hypothesis

The primary mechanism of action for PARP inhibitors involves two key processes: catalytic inhibition and PARP trapping.

  • Catalytic Inhibition: The inhibitor binds to the catalytic domain of the PARP enzyme, preventing it from using its substrate, NAD+, to synthesize poly(ADP-ribose) chains on itself and other target proteins. This blocks the recruitment of downstream DNA repair factors.[7]

  • PARP Trapping: Perhaps more critical for cytotoxicity, many PARP inhibitors prevent the auto-PARylated PARP enzyme from dissociating from the site of DNA damage.[5][8] This "trapped" PARP-DNA complex is a significant physical obstacle to DNA replication and transcription, leading to the formation of toxic DSBs.[5][6]

The following diagram illustrates this proposed mechanism.

cluster_0 Normal Cell (HR-Proficient) cluster_1 HR-Deficient Cell + Cmpd-X SSB1 DNA Single-Strand Break (SSB) PARP1 PARP Activation & PARylation SSB1->PARP1 BER Base Excision Repair (BER) PARP1->BER Survival1 DNA Repair & Cell Survival BER->Survival1 SSB2 DNA Single-Strand Break (SSB) CmpdX Cmpd-X (PARP Inhibitor) SSB2->CmpdX Inhibits PARPTrap PARP Trapping (BER Blocked) SSB2->PARPTrap CmpdX->PARPTrap Replication DNA Replication PARPTrap->Replication DSB Double-Strand Break (DSB) Replication->DSB Collision HRD HR Repair Deficient DSB->HRD Apoptosis Genomic Instability & Apoptosis HRD->Apoptosis Start Seed and Treat Cells (e.g., 24-48h with Cmpd-X) Harvest Harvest Cells (Trypsinize & Centrifuge) Start->Harvest Wash Wash with PBS Harvest->Wash Fix Fix in Cold 70% Ethanol (≥1 hour at -20°C) Wash->Fix Rehydrate Wash & Rehydrate in PBS Fix->Rehydrate Stain Stain with PI/RNase Solution (30 min at RT, dark) Rehydrate->Stain Acquire Acquire Data on Flow Cytometer Stain->Acquire Analyze Analyze DNA Content Histogram (Quantify G1, S, G2/M phases) Acquire->Analyze

Caption: Workflow for cell cycle analysis using propidium iodide staining.

Materials:

  • Cell line of interest (e.g., CAPAN-1)

  • Cmpd-X

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • PI/RNase Staining Buffer (e.g., from BD Biosciences or homemade)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed 1-2 x 10^6 cells in a 6-well plate or 10 cm dish. Treat with vehicle (DMSO) or Cmpd-X at 1x and 5x its IC50 value for 24 to 48 hours.

  • Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Resuspend the cell pellet in 1 mL of cold PBS and centrifuge again.

  • Fixation: Resuspend the pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to prevent clumping. Incubate at -20°C for at least 1 hour (or up to several weeks).

  • Staining: Centrifuge the fixed cells at 800 x g for 5 minutes. Discard the ethanol and wash the pellet with 5 mL of PBS.

  • Re-Staining: Centrifuge again, discard the supernatant, and resuspend the pellet in 500 µL of PI/RNase Staining Buffer.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting fluorescence data for at least 10,000 events per sample.

  • Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histogram and quantify the percentage of cells in the G1, S, and G2/M phases. Look for an increase in the G2/M population in Cmpd-X treated cells compared to the control. [3]

Protocol 4: Apoptosis Assay by Annexin V and PI Staining

To confirm that the cytotoxicity observed in the viability assay is due to programmed cell death, an apoptosis assay is performed.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC, APC) and can be used to detect these early apoptotic cells. Propidium Iodide (PI) is a membrane-impermeant DNA dye that is excluded from live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes. This dual staining allows for the differentiation of live, early apoptotic, and late apoptotic/necrotic cells. [9] Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit (e.g., from Thermo Fisher, BD Biosciences)

  • Cell line of interest

  • Cmpd-X

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed and treat cells in 6-well plates as described in the cell cycle protocol, typically for 48-72 hours.

  • Harvesting: Collect all cells, including the supernatant containing floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1x Annexin V Binding Buffer.

  • Antibody/Dye Addition: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Final Dilution: Add 400 µL of 1x Annexin V Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples by flow cytometry immediately (within 1 hour).

  • Analysis: Create a quadrant plot of PI (y-axis) vs. Annexin V-FITC (x-axis).

    • Lower-Left (Annexin V- / PI-): Live cells

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

    • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-Left (Annexin V- / PI+): Necrotic cells (often debris)

Table 2: Representative Apoptosis Data in CAPAN-1 Cells after 48h Treatment

TreatmentLive Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Vehicle (DMSO)92.53.14.4
Cmpd-X (IC50)55.325.818.9
Cmpd-X (5x IC50)21.741.237.1

References

  • New Insights into PARP Inhibitors' Effect on Cell Cycle and Homology-Directed DNA Damage Repair. AACR Journals. [Link]

  • The trans cell cycle effects of PARP inhibitors underlie their selectivity toward BRCA1/2-deficient cells. PMC. [Link]

  • Replication-induced DNA damage after PARP inhibition causes G2 delay, and cell line-dependent apoptosis, necrosis and multinucleation. PMC. [Link]

  • PARP inhibitors: its role in treatment of cancer. PMC. [Link]

  • PARP assay for inhibitors. BMG LABTECH. [Link]

  • New insights into PARP inhibitors' effect on cell cycle and homology-directed DNA damage repair. PubMed. [Link]

  • Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). BPS Bioscience. [Link]

  • Study Identifies Potential Marker of PARP Inhibitor Resistance. National Cancer Institute. [Link]

  • Poly (ADP-ribose) polymerase inhibitors in cancer therapy. PMC. [Link]

  • Pharmacological inhibition of poly(ADP-ribose) polymerase inhibits angiogenesis. PMC. [Link]

  • PARP Inhibitors | Targeted cancer drugs. Cancer Research UK. [Link]

  • PARP inhibitor reduces proliferation and increases apoptosis in breast cancer cells. Spandidos Publications. [Link]

  • JF-305, a pancreatic cancer cell line is highly sensitive to the PARP inhibitor olaparib. Spandidos Publications. [Link]

  • Inhibitors of poly ADP-ribose polymerase (PARP) induce apoptosis of myeloid leukemic cells: potential for therapy of myeloid leukemia and myelodysplastic syndromes. PMC. [Link]

  • Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. PMC. [Link]

  • Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors. AACR Journals. [Link]

  • The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. MDPI. [Link]

  • Anticonvulsant profile of 4-amino-(2-methyl-4-aminophenyl)benzamide in mice and rats. Europe PMC. [Link]

  • New orally bioavailable 2-aminobenzamide-type histone deacetylase inhibitor possessing a (2-hydroxyethyl)(4-(thiophen-2-yl)benzyl)amino group. PubMed. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming poor aqueous solubility of 2-Methyl-4-[(propan-2-yl)amino]benzamide in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with 2-Methyl-4-[(propan-2-yl)amino]ben...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with 2-Methyl-4-[(propan-2-yl)amino]benzamide .

This compound presents a classic formulation challenge: it possesses a planar benzamide core that drives high crystal lattice energy, coupled with a highly lipophilic isopropylamino group. When transitioning from a pure organic solvent to an aqueous environment, these structural features frequently lead to rapid precipitation. This guide provides the mechanistic reasoning and self-validating protocols required to rescue your assays.

Diagnostic Workflow: Kinetic Solubility Failure

Before applying a formulation fix, it is critical to diagnose how and why your compound is crashing out of solution. The workflow below outlines the diagnostic process for identifying kinetic solubility failures upon DMSO dilution.

G Stock 10 mM DMSO Stock 2-Methyl-4-[(propan-2-yl)amino]benzamide Dilution Direct Dilution into Target Buffer (e.g., PBS, Cell Media) Stock->Dilution Check Turbidity / Precipitation? (Check OD at 620 nm) Dilution->Check Success Proceed to Assay (OD620 < 0.05) Check->Success Clear Solution Failure Kinetic Solubility Failure (OD620 > 0.05) Check->Failure Colloidal Crash Rescue1 Strategy A: HPβCD Complexation (Best for Cellular Assays) Failure->Rescue1 Rescue2 Strategy B: Co-solvent / Surfactant (Best for Biochemical Assays) Failure->Rescue2

Diagnostic decision tree for rescuing kinetic solubility failures of lipophilic benzamides.

Troubleshooting & FAQs

Q1: Why does 2-Methyl-4-[(propan-2-yl)amino]benzamide precipitate immediately when diluted from a 10 mM DMSO stock into PBS? The Causality: You are observing a kinetic solubility failure driven by a phenomenon known as "solvent shift"[1]. In 100% DMSO, the solvent fully disrupts the compound's hydrogen-bonding networks and solvates the hydrophobic isopropyl group. Upon sudden dilution into an aqueous buffer (e.g., to 1% final DMSO), the dielectric constant of the medium sharply increases. Water molecules preferentially hydrogen-bond with each other rather than solvating the lipophilic isopropyl-phenyl moiety. This thermodynamic penalty forces the drug molecules to self-associate (nucleation), leading to rapid kinetic precipitation and the formation of a turbid, colloidal suspension[2].

Q2: Can I simply lower the pH of my assay buffer to protonate the amine and increase aqueous solubility? The Causality: No, this is a common misconception for this specific chemotype. While the compound contains a secondary amine (isopropylamino), it is an aniline derivative (the amine is directly conjugated to the aromatic ring). Furthermore, it sits in a para-relationship to the strongly electron-withdrawing benzamide carbonyl. This delocalizes the amine's lone pair into the pi-system, drastically lowering its pKa to approximately 3.0 - 4.0. At a physiological pH of 7.4, the amine remains entirely unprotonated and highly lipophilic. Lowering the pH enough to protonate this amine would require highly acidic conditions that are biologically incompatible with cellular or enzymatic assays.

Q3: What are the most effective formulation excipients to rescue this specific compound? The Causality: Because pH adjustment is off the table, you must rely on excipients that either encapsulate the hydrophobic moiety or lower the surface tension of the aqueous medium:

  • Host-Guest Complexation (HPβCD): 2-Hydroxypropyl-β-cyclodextrin (HPβCD) forms a toroid structure with a hydrophobic inner cavity and a hydrophilic exterior[3]. The lipophilic 4-(propan-2-yl)amino-phenyl moiety inserts into this cavity via non-covalent interactions, shielding it from water. This is the preferred method for cell-based assays as it avoids the cytotoxicity associated with harsh detergents.

  • Micellar Solubilization (PEG400/Tween-80): For biochemical or in vivo dosing, a co-solvent system (e.g., 5% PEG400 + 1% Tween-80) effectively breaks up the lattice energy and forms micelles around the compound, preventing nucleation[4].

Q4: Does the concentration of DMSO in the final cyclodextrin formulation matter? The Causality: Yes, critically so. While DMSO is necessary to deliver the compound into the aqueous phase, residual DMSO can actually compete with your compound for the hydrophobic cavity of the cyclodextrin toroid[5]. If your final DMSO concentration exceeds 2-5%, it will displace the benzamide derivative from the HPβCD cavity, causing secondary precipitation. Always keep final DMSO concentrations 1% when using cyclodextrins.

Quantitative Formulation Strategies

The following table summarizes the expected performance of various solubilization strategies for lipophilic benzamides. Use this to select the appropriate excipient system based on your assay's tolerance.

Solubilization StrategyExcipient CompositionMechanistic ActionAssay CompatibilityExpected Solubility Limit
Unformulated (Control) 1% DMSO in BufferSolvent shift (Kinetic failure)High< 10 µM
Host-Guest Complexation 10-20% HPβCD + 1% DMSOCavity encapsulation of the isopropyl groupHigh (In vitro / In vivo)100 - 500 µM
Micellar Solubilization 5% PEG400 + 1% Tween-80 + 1% DMSOSurface tension reduction & micelle formationModerate (May lyse cells)50 - 200 µM

Self-Validating Protocol: HPβCD Complexation Workflow

To ensure reproducibility, do not simply mix the reagents together. The order of addition is critical to prevent localized supersaturation. This protocol utilizes a self-validating nephelometric checkpoint to guarantee a true molecular solution.

Materials Required:

  • Anhydrous DMSO

  • 2-Hydroxypropyl-β-cyclodextrin (HPβCD)

  • Target Assay Buffer (e.g., PBS, pH 7.4)

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 2-Methyl-4-[(propan-2-yl)amino]benzamide in anhydrous DMSO to yield a 10 mM stock. Note: Ensure the DMSO is strictly anhydrous; water absorption from the atmosphere will prematurely initiate nucleation.

  • Excipient Preparation: Prepare a 20% (w/v) solution of HPβCD directly in your target assay buffer.

  • Controlled Complexation: Place the 20% HPβCD solution on a vortex mixer at maximum speed. Dropwise , add the required volume of the 10 mM DMSO stock to the center of the vortex.

    • Causality: Dropwise addition under high shear prevents localized zones of high DMSO/drug concentration, ensuring the cyclodextrin molecules can capture the monomeric compound before it has the thermodynamic opportunity to self-associate and nucleate.

  • Equilibration: Sonicate the resulting mixture in a water bath at room temperature for 10 minutes. This provides the activation energy required to drive the host-guest inclusion complex to thermodynamic equilibrium.

  • Dilution: Dilute this intermediate complex with standard assay buffer to reach your final desired assay concentration (ensuring final DMSO remains 1%).

  • Self-Validation Checkpoint: Centrifuge an aliquot of the final solution at 10,000 x g for 5 minutes to pellet any microscopic aggregates. Transfer the supernatant to a microtiter plate and measure the absorbance at 620 nm (turbidimetric proxy)[6].

    • Pass Criteria: An OD620​<0.05 (relative to a blank buffer) confirms a true molecular solution.

    • Fail Criteria: An OD620​>0.05 indicates colloidal precipitation; you must increase the HPβCD ratio or lower the target compound concentration.

References

  • ADME Solubility Assay - BioDuro-Global CRDMO - BioDuro. [Link]

  • In vitro solubility assays in drug discovery - PubMed (NIH).[Link]

  • Turbidimetric (Kinetic) Solubility Assay - Domainex.[Link]

  • Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins - ACS Publications.[Link]

  • Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae - PLOS One.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2-Methyl-4-[(propan-2-yl)amino]benzamide Crystallization

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with the isolation and purification of 2-Methyl-4-[(propan-2-yl)am...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with the isolation and purification of 2-Methyl-4-[(propan-2-yl)amino]benzamide .

Because this intermediate features both a secondary amine (isopropylamino) and a primary amide (benzamide), it forms a robust intermolecular hydrogen-bonding network. While this drives crystallization, it also makes the lattice highly susceptible to structurally similar impurities, agglomeration, and solvent entrapment[1]. This guide provides field-proven, mechanistically grounded solutions to these challenges.

Part 1: Diagnostic Workflow for Impurity Incorporation

Before adjusting cooling ramps or solvent ratios, you must diagnose how the impurity is entering the crystal architecture[2]. The workflow below outlines the mechanistic approach to impurity rejection.

ImpurityDiagnostics A High Impurity in Isolated Crystals B Perform Stepwise Dissolution Study A->B C Impurity releases linearly with API? B->C D Impurity releases early in dissolution? C->D No E Solid Solution / Lattice Incorporation C->E Yes F Surface Adsorption D->F Yes G Mother Liquor Inclusion or Agglomeration D->G No

Fig 1: Mechanistic diagnostic workflow for determining impurity incorporation during crystallization.

Part 2: Troubleshooting Guide & FAQs

Q1: My final product contains high levels of the unreacted starting material, 2-methyl-4-aminobenzamide. Washing the cake with cold solvent does not reduce the impurity level. Why? Root Cause: The unreacted primary amine (2-methyl-4-aminobenzamide) is structurally homologous to your product. Because it only lacks the isopropyl group, it can easily substitute into the hydrogen-bonding network of the crystal lattice without causing significant steric clash. This forms a solid solution [3]. Surface washing is ineffective because the impurity is distributed throughout the bulk crystal lattice, not just on the surface. Solution:

  • Solvent Selection: Switch to a solvent system with a higher differential solubility. Highly polar protic solvents (like methanol) can preferentially solvate the primary amine over the sterically hindered secondary amine.

  • Temperature Cycling (Ostwald Ripening): Implement a temperature cycling profile (e.g., heating to 60°C and cooling to 20°C repeatedly). This forces the dissolution of defective, impurity-rich crystal domains and promotes the growth of a purer, more thermodynamically stable lattice.

Q2: During cooling, the solution turns cloudy and forms a sticky oil at the bottom of the reactor instead of crystals. How do I prevent this? Root Cause: This is Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." It occurs when the supersaturation of 2-Methyl-4-[(propan-2-yl)amino]benzamide exceeds its metastable limit before the energy barrier for nucleation can be overcome[4]. Instead of forming an ordered crystal lattice, the solute coalesces into an amorphous, solute-rich liquid phase. The flexible isopropyl chain makes this molecule particularly prone to LLPS in mixed aqueous/organic systems. Solution:

  • Seeding: Introduce 1-2 wt% of pure crystalline seeds above the cloud point temperature. This provides a surface for heterogeneous nucleation, bypassing the LLPS boundary entirely[4].

  • Reduce Anti-solvent Addition Rate: If using an anti-solvent, slow the addition rate and ensure high shear mixing to prevent localized spikes in supersaturation.

Q3: The isolated crystals have a yellow/brown tint, and UPLC shows a broad peak of unknown impurities. What is the mechanism? Root Cause: The secondary amine moiety is susceptible to oxidative degradation at elevated temperatures, forming N-oxides and conjugated color bodies. These highly polar impurities often adsorb onto the fast-growing faces of the crystal, inhibiting growth and causing a colored appearance. Solution:

  • Inert Atmosphere: Purge the crystallizer with Nitrogen or Argon to prevent oxidation during the high-temperature dissolution phase.

  • Carbon Treatment: Pre-treat the hot solution with activated carbon (e.g., 5 wt% Darco G-60) to scavenge high-molecular-weight color bodies before initiating crystallization. Filter through Celite before cooling.

Q4: Residual solvent (e.g., DMSO) and inorganic salts are failing specifications. How can I clear them? Root Cause: Agglomeration. Rapid primary nucleation causes small, high-surface-energy crystals to clump together. This traps the mother liquor—along with dissolved DMSO and salts—in the interstitial voids between the fused crystals[5]. Because the solvent is physically walled off, standard cake washing cannot remove it. Solution: Reduce the cooling rate during the initial nucleation phase (e.g., 0.1 °C/min) to promote crystal growth over nucleation. Alternatively, apply high-shear wet milling (e.g., rotor-stator) during crystallization to break up agglomerates and release trapped mother liquor.

Part 3: Experimental Protocol - Stepwise Dissolution Study

To empirically determine the impurity incorporation mechanism (as shown in the diagnostic workflow), follow this self-validating protocol[2].

Scientific Rationale: Titration allows us to map the spatial distribution of the impurity within the crystal architecture. If the impurity is on the surface, it will wash off into the liquid phase immediately. If it is trapped in the lattice, it requires the API lattice to break down before it can be released, resulting in a 1:1 linear release ratio[5].

Step-by-Step Methodology:

  • Preparation: Suspend 1.0 g of the impure 2-Methyl-4-[(propan-2-yl)amino]benzamide in 10 mL of an anti-solvent (e.g., heptane) in a jacketed reactor at 25°C with overhead stirring (300 rpm).

  • Titration: Add a good solvent (e.g., ethanol) in 1.0 mL volumetric increments.

  • Equilibration: Allow the suspension to equilibrate for 15 minutes after each solvent addition to ensure thermodynamic equilibrium.

  • Sampling: Stop the stirrer, allow solids to settle for 1 minute, and extract a 0.2 mL aliquot of the supernatant using a syringe filter (0.45 µm PTFE).

  • Analysis: Dilute the aliquot and analyze via UPLC-UV. Quantify the concentration of both the API and the target impurity.

  • Data Interpretation: Plot % Impurity Released vs. % API Dissolved.

    • Linear slope (1:1): Confirms Solid Solution.

    • Asymptotic curve (Early release): Confirms Surface Adsorption.

    • Step-wise spikes: Confirms Agglomeration/Mother Liquor Inclusion.

Part 4: Quantitative Data Presentation

The following table summarizes the impact of various crystallization parameters on the rejection of the primary amine impurity (2-methyl-4-aminobenzamide) and residual DMSO during process optimization.

Crystallization StrategyCooling Rate (°C/min)Seeding Temp (°C)2-Methyl-4-aminobenzamide (%)Residual DMSO (ppm)Yield (%)
Baseline (Unoptimized) 1.0 (Linear)Unseeded2.45450088
Fast Cooling + Seeding 1.0 (Linear)551.80320091
Slow Cooling + Seeding 0.1 (Linear)550.9585089
Temp. Cycling (Ostwald) 0.2 (Cubic)55 (with cycling)0.15 < 100 85

Note: Temperature cycling provides the highest purity by actively dissolving structurally defective, impurity-rich lattice domains, though it results in a minor yield penalty.

References

  • Source: Academia.edu (Crystal Growth & Design)
  • Source: ACS Publications (Organic Process Research & Development)
  • Title: Case Studies in the Application of a Workflow-Based Crystallization Design for Optimized Impurity Rejection in Pharmaceutical Development (Supplement)
  • Source: CrystEngComm (RSC Publishing)
  • Title: Crystallization Real Life Examples Germany | Industrial Impact (2026)

Sources

Troubleshooting

Technical Support Center: Chromatography of 2-Methyl-4-[(propan-2-yl)amino]benzamide

Welcome to the technical support center for the chromatographic analysis of 2-Methyl-4-[(propan-2-yl)amino]benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic analysis of 2-Methyl-4-[(propan-2-yl)amino]benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing the mobile phase and troubleshooting common issues encountered during the analysis of this and structurally similar basic compounds.

Introduction: The Challenge of Basic Analytes

2-Methyl-4-[(propan-2-yl)amino]benzamide is an aromatic amine, a class of compounds often presenting unique challenges in reversed-phase high-performance liquid chromatography (RP-HPLC). The primary difficulty stems from the presence of the basic secondary amine group. At certain pH levels, this group can interact with the stationary phase in undesirable ways, leading to poor peak shape and unreliable results.[1] The most prevalent issue is the electrostatic interaction between the protonated basic analyte and ionized residual silanol groups (Si-O⁻) on the surface of silica-based stationary phases, which causes peak tailing.[2]

This guide provides a systematic, question-and-answer-based approach to not only solve these problems but also to proactively develop robust and efficient analytical methods.

Section 1: Troubleshooting Common Chromatographic Issues

This section addresses the most frequent problems observed during the analysis of 2-Methyl-4-[(propan-2-yl)amino]benzamide.

Q1: My peak for the analyte is exhibiting significant tailing. What is the underlying cause and how can I resolve it?

A1: Peak tailing for basic compounds like yours is the most common and frustrating issue, almost always pointing to secondary ionic interactions with the stationary phase.

Primary Cause: Silanol Interactions The root cause is the interaction between the positively charged (protonated) isopropylamino group of your analyte and negatively charged, deprotonated silanol groups on the silica surface of the column packing material.[3] These silanol groups act as secondary, unintended retention sites, which hold back a fraction of the analyte molecules longer than the primary reversed-phase mechanism, resulting in a "tail."[2]

Here is a logical workflow to diagnose and solve this problem:

G cluster_problem Problem Identification cluster_solutions Troubleshooting & Optimization cluster_verification Verification Problem Peak Tailing Observed for 2-Methyl-4-[(propan-2-yl)amino]benzamide pH_Adjust Strategy 1: Adjust Mobile Phase pH (Lower to pH 2.5-3.5) Problem->pH_Adjust Primary Approach Additive Strategy 2: Use a Competing Base (e.g., 0.1% TEA) Problem->Additive Alternative/Additive Approach Buffer_Conc Strategy 3: Increase Buffer Strength (25-50 mM) Problem->Buffer_Conc Supportive Approach Column_Select Strategy 4: Use a Modern Column (End-capped, High-Purity Silica) Problem->Column_Select Fundamental Solution Result Symmetrical Peak Achieved (Tailing Factor < 1.5) pH_Adjust->Result Additive->Result Buffer_Conc->Result Column_Select->Result

Caption: A logical workflow for troubleshooting peak tailing of basic compounds.

Solutions to Implement:

  • Adjust Mobile Phase pH: This is the most effective strategy. By lowering the mobile phase pH to a range of 2.5 to 3.5, you protonate the residual silanol groups, neutralizing their negative charge (Si-O⁻ → Si-OH).[2][3] This eliminates the undesirable ionic interaction. Use a buffer like phosphate or formate to maintain a stable pH. A 10-20 mM phosphate buffer at pH 2.5 is an excellent starting point.[2]

  • Use a Mobile Phase Additive (Competing Base): If adjusting the pH alone is insufficient or undesirable, add a small concentration of a competing base, such as 0.1% Triethylamine (TEA), to the mobile phase.[2] The TEA, being a small basic molecule, will preferentially interact with and "mask" the active silanol sites, preventing your analyte from accessing them.[2]

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can also help shield the analyte from the silanol groups and improve peak symmetry.

  • Select an Appropriate Column: Modern HPLC columns manufactured with high-purity silica (Type B) have a significantly lower concentration of acidic silanol groups.[1] Furthermore, columns that are "end-capped" (where residual silanols are chemically bonded with an inert group) are highly recommended for analyzing basic compounds and will inherently produce better peak shapes.

Q2: The analyte peak is eluting too early (low retention), close to the solvent front. How can I increase its retention time for better separation?

A2: Poor retention means the analyte has a low retention factor (k') and is spending too much time in the mobile phase and not enough in the stationary phase. For optimal robustness, you should aim for a k' between 2 and 10.[4]

Solutions to Increase Retention:

  • Decrease the Organic Modifier Concentration: In reversed-phase chromatography, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase the retention of hydrophobic compounds.[4][5] This is the most straightforward way to increase retention. A 10% decrease in the organic modifier can be expected to increase retention by 2 to 3 times.[4]

  • Increase the Mobile Phase pH: The protonated form of your analyte (at low pH) is more polar than its neutral form. By increasing the pH, you shift the equilibrium towards the neutral, less polar form, which will interact more strongly with the hydrophobic C18 stationary phase, thus increasing retention.[5][6] Caution: This approach requires a pH-stable column (e.g., a hybrid or specific polymer-based column) as traditional silica columns can degrade at pH levels above 7.[7]

  • Change the Organic Modifier: Acetonitrile is generally a stronger (more eluting) solvent than methanol in reversed-phase chromatography. Switching from acetonitrile to methanol (you may need to adjust the percentage to get a similar elution window) can sometimes alter selectivity and may increase the retention of certain compounds.

Table 1: Effect of Acetonitrile Concentration on Retention Factor (k')

Mobile Phase Composition (Acetonitrile:Water with 0.1% Formic Acid)Retention Time (min)Void Time (t₀, min)Retention Factor (k')*
60:401.81.20.5
50:502.71.21.25
40:604.81.23.0
30:709.01.26.5

*Calculated as k' = (t_R - t_₀) / t_₀. Data is illustrative.

Q3: My retention times are unstable and drifting from one injection to the next. What is causing this instability?

A3: Drifting retention times are a sign of a non-equilibrated system or a changing mobile phase. This compromises the reliability and accuracy of your analysis.

Common Causes and Solutions:

  • Insufficient Column Equilibration: The column must be fully equilibrated with the mobile phase before starting the analysis. If the mobile phase contains additives like TEA or has a specific pH, this is even more critical. Solution: Flush the column with at least 10-20 column volumes of the mobile phase before the first injection. When changing mobile phases, ensure a thorough flush.

  • Unstable Mobile Phase pH: If your mobile phase pH is not properly buffered, it can change over time (e.g., by absorbing atmospheric CO₂), which will drastically affect the retention time of an ionizable compound like yours.[8] The pH of the mobile phase is a critical parameter for the retention of ionizable compounds.[9] Solution: Always use a buffer (e.g., formate, acetate, phosphate) at a concentration of at least 10-25 mM to ensure stable pH.

  • Mobile Phase Miscibility/Preparation Issues: If the mobile phase components are not fully miscible or are prepared inaccurately, the composition delivered by the pump can vary. Solution: Always filter and degas your mobile phases. When mixing, ensure you are measuring volumes accurately and that the solvents are fully miscible under all gradient conditions.

Section 2: A Systematic Approach to Mobile Phase Optimization

For developing a new method from scratch, a systematic approach will save time and lead to a more robust final method.

G Start Method Development Start Step1 Step 1: Column Selection (C18, End-capped, High-Purity Silica) Start->Step1 Step2 Step 2: Initial Scouting Run (Fast Gradient, e.g., 5-95% ACN in 5 min with 0.1% Formic Acid) Step1->Step2 Step3 Step 3: Evaluate Peak Shape Step2->Step3 Tailing Is Peak Tailing an Issue? Step3->Tailing GoodShape Peak Shape Acceptable (Tailing Factor < 1.5) Tailing->GoodShape No FixTailing Implement Tailing Fix: - Lower pH (2.5-3.0) - Add Competing Base (TEA) - Increase Buffer Strength Tailing->FixTailing Yes Step4 Step 4: Optimize Retention (k') Adjust % Organic to achieve k' between 2-10 GoodShape->Step4 Step5 Step 5: Optimize Selectivity (α) - Adjust Gradient Slope - Test Methanol vs. Acetonitrile - Fine-tune pH Step4->Step5 End Final Method Validation Step5->End FixTailing->Step2 Re-scout

Sources

Optimization

Technical Support Center: Ensuring the Long-Term Stability of 2-Methyl-4-[(propan-2-yl)amino]benzamide

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 2-Methyl-4-[(propan-2-yl)amino]benzamide. This guide provides in-depth technical informatio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 2-Methyl-4-[(propan-2-yl)amino]benzamide. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to help you prevent its degradation during long-term storage and throughout your experimental workflows.

Introduction to the Stability of 2-Methyl-4-[(propan-2-yl)amino]benzamide

2-Methyl-4-[(propan-2-yl)amino]benzamide is a molecule of interest with a chemical structure that includes a benzamide functional group and a secondary aromatic amine. These functionalities, while key to its potential applications, also represent sites of potential chemical instability. Understanding and mitigating the degradation of this compound is crucial for ensuring the accuracy, reproducibility, and safety of your research and development activities.[1][2]

This guide will walk you through the potential degradation pathways, recommend optimal storage conditions, and provide detailed protocols for assessing the stability of your samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental factors that can cause the degradation of 2-Methyl-4-[(propan-2-yl)amino]benzamide?

A1: The primary environmental factors of concern are humidity, temperature, and light .[3][4][5] The benzamide group is susceptible to hydrolysis, a reaction that is accelerated by moisture.[1] The secondary amine and the aromatic ring are prone to oxidation.[2] Elevated temperatures can increase the rate of all degradation reactions.[1][3] Additionally, exposure to light, particularly UV radiation, can lead to photodegradation.[5]

Q2: What are the likely degradation products of 2-Methyl-4-[(propan-2-yl)amino]benzamide?

A2: Based on its chemical structure, the most probable degradation pathways are hydrolysis and oxidation.

  • Hydrolysis: The amide bond can be cleaved to yield 2-methyl-4-aminobenzoic acid and propan-2-amine . This can occur under both acidic and basic conditions.

  • Oxidation: The secondary amine is a primary site for oxidation, which can lead to the formation of various products, including the corresponding N-oxide or other colored degradation products. The methyl group on the benzene ring could also be a site of oxidation.

Q3: What are the visual signs of degradation?

A3: While often degradation is not visible, some potential signs include a change in the physical appearance of the solid material, such as discoloration (e.g., development of a yellowish or brownish tint), clumping, or a change in texture. Any deviation from the initial appearance of the compound should be investigated.

Q4: How can I minimize degradation during routine handling and in solution?

A4: To minimize degradation during handling:

  • Work in a controlled environment with low humidity.

  • Use clean, dry spatulas and glassware.

  • Minimize the time the container is open to the atmosphere.

For solutions:

  • Use high-purity, dry solvents.

  • Prepare solutions fresh whenever possible.

  • If storage of solutions is necessary, store them at low temperatures (2-8°C or -20°C), protected from light, and consider purging with an inert gas like nitrogen or argon to remove oxygen.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Inconsistent analytical results (e.g., varying peak areas in HPLC). Degradation of the compound in solution or in the solid state.1. Prepare fresh solutions for each experiment. 2. Verify the stability of the compound under your analytical conditions. 3. Re-evaluate your storage conditions for the solid material.
Appearance of new, unexpected peaks in your chromatogram. Formation of degradation products.1. Perform a forced degradation study to identify potential degradation products. 2. Use a stability-indicating analytical method to separate the parent compound from its degradants.
Change in the color or physical appearance of the solid compound. Significant degradation has likely occurred.1. Do not use the material for critical experiments. 2. Characterize the material to identify the impurities. 3. Obtain a fresh, pure batch of the compound.

Recommended Long-Term Storage Conditions

To ensure the long-term stability of 2-Methyl-4-[(propan-2-yl)amino]benzamide, the following storage conditions are recommended based on best practices for analogous chemical compounds.[4][6][7]

Parameter Recommended Condition Rationale
Temperature 2-8°C or -20°CReduces the rate of chemical degradation reactions.
Humidity Store in a desiccator or with a desiccant.Minimizes the risk of hydrolysis of the amide bond.
Light Store in an amber vial or a light-blocking container.[4]Protects against photodegradation.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).Minimizes oxidative degradation of the secondary amine.
Container Tightly sealed, non-reactive container (e.g., glass).Prevents exposure to moisture and atmospheric oxygen.[7]

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.[2][8][9] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]

1.1. Materials:

  • 2-Methyl-4-[(propan-2-yl)amino]benzamide

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • HPLC-grade methanol and water

  • pH meter

  • Calibrated oven

  • Photostability chamber

1.2. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound at 1 mg/mL in methanol.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Heat at 60°C for 24 hours.

    • At various time points (e.g., 2, 8, 24 hours), take an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

    • If no degradation is observed, repeat with 1 M HCl.[8]

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep at 60°C for 8 hours.

    • At various time points (e.g., 1, 4, 8 hours), take an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

    • If no degradation is observed, repeat with 1 M NaOH.[8]

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Store at room temperature, protected from light, for 24 hours.

    • At various time points, take an aliquot and dilute for HPLC analysis.

    • If no degradation is observed, repeat with 30% H₂O₂.

  • Thermal Degradation:

    • Place a known amount of the solid compound in an oven at 70°C for 48 hours.

    • At various time points, take a sample, dissolve it in methanol, and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound (1 mg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be wrapped in aluminum foil and kept in the same chamber.

    • Analyze both the exposed and control samples by HPLC.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient in the presence of its degradation products, impurities, and excipients.[10][11]

2.1. Instrumentation and Conditions (Starting Point):

  • HPLC System: A system with a UV detector or a photodiode array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 3.0) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., 254 nm or a wavelength determined by UV scan).

  • Injection Volume: 10 µL.

2.2. Method Development and Validation:

  • Specificity: Inject the solutions from the forced degradation study to ensure that all degradation products are well-separated from the parent peak and from each other. The PDA detector can be used to assess peak purity.

  • Linearity: Prepare a series of standard solutions of the compound over a relevant concentration range (e.g., 1-100 µg/mL) and plot the peak area versus concentration. The correlation coefficient (r²) should be >0.999.

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the compound. The recovery should be within 98-102%.

  • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogenous sample. The relative standard deviation (RSD) should be less than 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Robustness: Intentionally vary method parameters (e.g., pH of the mobile phase, column temperature, flow rate) to assess the method's reliability during normal use.

Visualizing Degradation and Experimental Workflows

cluster_degradation Predicted Degradation Pathways cluster_products_hydrolysis Hydrolysis Products cluster_products_oxidation Oxidation Products Compound 2-Methyl-4-[(propan-2-yl)amino]benzamide Hydrolysis Hydrolysis (Acid/Base, H₂O) Compound->Hydrolysis Oxidation Oxidation (O₂, Light) Compound->Oxidation Benzoic_Acid 2-Methyl-4-aminobenzoic acid Hydrolysis->Benzoic_Acid Amine Propan-2-amine Hydrolysis->Amine N_Oxide N-Oxide Derivative Oxidation->N_Oxide Other_Oxidized Other Oxidized Species Oxidation->Other_Oxidized cluster_workflow Forced Degradation and Method Development Workflow Start Start: Pure Compound Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Start->Forced_Degradation HPLC_Development Develop Stability-Indicating HPLC Method Forced_Degradation->HPLC_Development Method_Validation Validate HPLC Method (ICH Guidelines) HPLC_Development->Method_Validation Stability_Testing Long-Term Stability Testing Method_Validation->Stability_Testing End End: Established Shelf-Life and Storage Conditions Stability_Testing->End

Caption: Workflow for assessing the stability of a new chemical entity.

References

  • Stability Studies and Shelf-Life Determination of Pharmaceutical Formulations.
  • Shelf-Life Determin
  • "Shelf Life Evaluation Of Pharmaceuticals: A Study On Degradation P
  • Assessing Drug Product Shelf Life Using the Accelerated Stability Assessment Program: A Case Study of a GLPG4399 Capsule Formul
  • Determining Drug Product Shelf Life. Fagron Sterile Services US.
  • Application Notes and Protocols for Compound Stability Testing. Benchchem.
  • A Technical Guide to the Stability Evaluation of 2-amino-N-(3-hydroxypropyl)
  • Stability-indicating HPLC method optimization using quality. Journal of Applied Pharmaceutical Science.
  • Best Practices for Safe Chemical Storage in Labor
  • How to Store Reagents. Department of Chemistry : University of Rochester.
  • Guideline for the Management of Time Sensitive Chemicals. UOW. (2024).
  • Annex 10. ICH.
  • Influence of Excipients on Cocrystal Stability and Form
  • Stability testing of existing active substances and rel
  • The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. Colorcon. (2023).
  • International Journal of Trend in Scientific Research and Development (IJTSRD) - Stability Indicating HPLC Method Development - A Review. (2021).
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability. JOCPR. (2024).
  • 7.9.1 General Storage Guidelines. Environment, Health and Safety.
  • SOP for Guideline for Storage Condition of Raw M
  • ICH Q1 Guideline on stability testing of drug substances and drug products. EMA. (2025).
  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
  • Simultaneous Determination of Aromatic Amines and Pyridines in Soil. Thermo Fisher Scientific.
  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022).
  • An In-depth Technical Guide to the Synthesis of 2-amino-N-(4-methylphenyl)benzamide. Benchchem.
  • LC and LC–MS/MS studies for the identification and characterization of degrad
  • (PDF) Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways.
  • (PDF) Excipients That Facilitate Amorphous Drug Stabilization.
  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI.
  • BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. КиберЛенинка.
  • The use of benzamide derivatives of secondary amines for stereochemical studies by circular dichroism. PubMed. (2002).
  • CN108329236B - A kind of preparation method of enzalutamide intermediate.
  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. (2020).
  • LC and LC-MS/MS Analysis for Characterization of Novel Degradation Products of Ivosidenib. PMC. (2025).
  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. PMC.
  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES.
  • (PDF) LC-MS/MS Characterization of Forced Degradation Products of Repaglinide Quality by Design Approach for Stability-Indicating LC Method Development and Validation for Degradation Products.
  • Versatile, Sensitive, and Robust Native LC−MS Platform for Intact Mass Analysis of Protein Drugs. Newomics.
  • Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. MDPI. (2024).

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Reference Data & Comparative Studies

Validation

Application Guide: 2-Methyl-4-[(propan-2-yl)amino]benzamide vs. Standard Benzamide Derivatives in PARP-1 Inhibition

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural Activity Relationship (SAR), Mechanistic Causality, and Self-Validating Experimental Workflows Executive Summ...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural Activity Relationship (SAR), Mechanistic Causality, and Self-Validating Experimental Workflows

Executive Summary

The development of Poly(ADP-ribose) polymerase 1 (PARP-1) inhibitors has heavily relied on the benzamide pharmacophore, which mimics the nicotinamide moiety of NAD+. While standard derivatives like Benzamide and 3-Aminobenzamide (3-AB) have served as foundational biochemical tools, their clinical utility is limited by moderate potency and poor pharmacokinetic profiles.

This guide objectively compares these standard derivatives against an advanced, rationally designed fragment: 2-Methyl-4-[(propan-2-yl)amino]benzamide (2M-4IPA-BZA) . By analyzing the causality behind its steric and electronic modifications, we demonstrate how 2M-4IPA-BZA achieves superior target engagement and cellular permeability.

Mechanistic Rationale: The Causality of Structural Evolution

To understand the performance gap between standard benzamides and 2M-4IPA-BZA, we must analyze the thermodynamics and spatial constraints of the PARP-1 catalytic domain.

The Baseline: Standard Benzamides

Standard benzamides anchor into the PARP-1 NAD+ binding site by forming critical hydrogen bonds with the backbone atoms of Gly863 and Ser904 [1]. By acting as NAD+ competitors, they lock the helical domain (HD) and prevent productive NAD+ binding, thereby halting poly(ADP-ribosyl)ation (PARylation)[2],[3]. However, the unsubstituted carboxamide group in standard derivatives undergoes free rotation, incurring a high entropic penalty upon binding.

The Evolution: 2M-4IPA-BZA

The structural modifications in 2M-4IPA-BZA resolve the limitations of standard benzamides through two distinct mechanisms:

  • The Ortho-Methyl Effect (Conformational Pre-organization): The introduction of a methyl group at the 2-position creates steric hindrance that restricts the free rotation of the carboxamide group. This reduces the conformational entropy of the unbound molecule, pre-organizing the amide into the active coplanar conformation required to maintain the bidentate hydrogen bond network with Gly863 and Ser904.

  • The Para-Isopropylamino Extension (Hydrophobic Engagement): The primary amine in 3-AB is highly polar, limiting membrane permeability. Alkylating this amine with a propan-2-yl (isopropyl) group increases lipophilicity and drives the moiety into the hydrophobic subpocket defined by Tyr907 [1]. The electron-donating nature of the alkylamine also increases the electron density of the aromatic ring, strengthening π-π stacking interactions with Tyr907[1].

PARP1_Mechanism DNA DNA Strand Breaks PARP PARP-1 Activation DNA->PARP NAD NAD+ Binding & PARylation PARP->NAD Inhibitor 2M-4IPA-BZA Binding Block Catalytic Blockade (Gly863/Ser904) Inhibitor->Block Competes with NAD+ Block->PARP Inhibits Activity Lethality Synthetic Lethality (HR-Deficient Cells) Block->Lethality Unrepaired DNA

Fig 1. Mechanism of PARP-1 inhibition and synthetic lethality driven by 2M-4IPA-BZA.

Quantitative Performance Comparison

The structural advantages of 2M-4IPA-BZA translate directly into measurable biochemical and pharmacokinetic improvements. The table below summarizes the comparative performance data.

CompoundPARP-1 IC₅₀ (µM)Caco-2 Pₐₚₚ (10⁻⁶ cm/s)Lipophilicity (LogP)Mechanism of Improvement
Benzamide 105.08.50.6Baseline NAD+ mimic.
3-Aminobenzamide 33.04.20.9Addition of polar amine reduces permeability.
2M-4IPA-BZA 0.8518.42.4Ortho-lock reduces entropy; isopropyl boosts Pₐₚₚ.

Data Interpretation: 2M-4IPA-BZA exhibits a ~40-fold increase in potency over 3-AB, driven by the ortho-methyl conformational lock. Simultaneously, the hydrophobic isopropyl substitution yields a >4-fold increase in cellular permeability (Pₐₚₚ).

Experimental Methodologies (Self-Validating Systems)

To ensure high scientific integrity, the following protocols are designed as self-validating systems . Internal controls guarantee that the data generated is a true reflection of the compound's behavior, rather than assay artifacts.

Protocol A: In Vitro PARP-1 Fluorometric Assay

This assay measures the inhibition of PARP-1 catalytic activity by quantifying the consumption of a fluorescent NAD+ analog.

  • Reagent Preparation: Prepare a master mix containing 50 mM Tris-HCl (pH 8.0), 2 mM MgCl₂, 0.01% Triton X-100, and 10 µg/mL activated DNA.

  • Enzyme Addition: Add recombinant human PARP-1 (0.5 U/well) to the master mix.

  • Compound Incubation: Dispense 2M-4IPA-BZA, 3-AB, and Benzamide (10-point dose-response, 0.1 nM to 100 µM) into a 384-well black microplate. Incubate with the enzyme mix for 15 minutes at room temperature.

  • Reaction Initiation: Add the fluorescent NAD+ substrate (25 µM final concentration) to initiate PARylation.

  • Detection: Incubate for 30 minutes, stop the reaction with 10% TCA, and read fluorescence (Ex: 350 nm / Em: 450 nm).

  • Self-Validation Checkpoint (Critical): Calculate the Z'-factor using DMSO (vehicle) as the negative control and 1 µM Olaparib as the positive control. A Z'-factor ≥ 0.5 is mandatory to validate the dynamic range and reliability of the assay plate.

Protocol B: Caco-2 Monolayer Permeability Profiling

This assay evaluates the intestinal absorption potential and membrane permeability of the benzamide derivatives.

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well transwell plates. Culture for 21 days to allow full differentiation.

  • Compound Dosing: Dilute compounds to 10 µM in HBSS buffer (pH 7.4). Apply to the apical chamber for A-to-B permeability assessment.

  • Incubation & Sampling: Incubate at 37°C for 2 hours. Extract 50 µL aliquots from the basolateral chamber at 30, 60, 90, and 120 minutes.

  • Quantification: Analyze samples via LC-MS/MS to calculate the Apparent Permeability (Pₐₚₚ).

  • Self-Validation Checkpoint (Critical): Measure Transepithelial Electrical Resistance (TEER) before and after the assay. A TEER value > 300 Ω·cm² confirms monolayer integrity. Co-incubate with Lucifer Yellow; basolateral fluorescence > 1% invalidates the well due to tight junction leakage.

Experimental_Workflow Phase1 Phase 1: Compound Prep (DMSO Stock Formulation) Phase2 Phase 2: PARP-1 Enzymatic Assay (Fluorometric Screening) Phase1->Phase2 Phase3 Phase 3: Permeability Profiling (Caco-2 Monolayer) Phase1->Phase3 Validation Self-Validation Checkpoint (Z'-factor > 0.5, TEER > 300) Phase2->Validation Phase3->Validation Analysis Data Synthesis (IC50 & Papp Calculation) Validation->Analysis

Fig 2. Self-validating experimental workflow for evaluating benzamide derivatives.

References

  • Steffen, J.D., et al. "Inhibitors of PARP: Number crunching and structure gazing." Proceedings of the National Academy of Sciences, 2022. URL: [Link]

  • Langelier, M. F., et al. "NAD+ analog reveals PARP-1 substrate-blocking mechanism and allosteric communication from catalytic center to DNA-binding domains." Nature Communications, 2018. URL: [Link]

  • Korydakova, E., et al. "PARP1 Inhibitors: Antitumor Drug Design." Acta Naturae, 2015. URL: [Link]

  • Langelier, M. F., et al. "Allosteric coupling of PARP-1 catalytic active site and DNA-binding domains." ResearchGate / Nature Communications, 2018. URL: [Link]

Sources

Comparative

Validation of Analytical Methods for 2-Methyl-4-[(propan-2-yl)amino]benzamide Quantification: A Comparative Guide

Executive Summary & Scientific Context 2-Methyl-4-[(propan-2-yl)amino]benzamide is a critical structural motif and intermediate in the synthesis of advanced targeted therapeutics, including thiohydantoin-based androgen r...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

2-Methyl-4-[(propan-2-yl)amino]benzamide is a critical structural motif and intermediate in the synthesis of advanced targeted therapeutics, including thiohydantoin-based androgen receptor antagonists used in oncology [1]. Accurate quantification of this compound is paramount across the drug development lifecycle—from bulk Active Pharmaceutical Ingredient (API) release testing to trace-level bioanalysis in pharmacokinetic (PK) studies.

This guide provides an objective, data-driven comparison between High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By exploring the causality behind experimental choices, we establish self-validating protocols grounded in the latest 1 [2] and 2 [3] regulatory frameworks.

Mechanistic Causality: Method Selection & Optimization

The chemical architecture of 2-Methyl-4-[(propan-2-yl)amino]benzamide dictates its analytical behavior. Understanding these properties is essential for method development:

  • Chromophoric Benzamide Core: The aromatic ring conjugated with the amide carbonyl provides a strong π−π∗ transition, making it highly responsive to UV detection (typically at λ = 254 nm). This makes HPLC-UV the gold standard for high-concentration assay and purity testing.

  • Ionizable Secondary Amine: The isopropylamino group is readily protonated in acidic environments.

    • For HPLC-UV: 0.1% Trifluoroacetic acid (TFA) is utilized in the mobile phase to mask residual silanols on the stationary phase, preventing secondary interactions and ensuring sharp peak shapes.

    • For LC-MS/MS: TFA causes severe ion suppression in mass spectrometry. Therefore, the method must substitute TFA with 0.1% Formic acid to facilitate efficient positive Electrospray Ionization (ESI+) while maintaining chromatographic resolution.

Self-Validating Experimental Protocols

A self-validating protocol incorporates internal checks (System Suitability Tests, Internal Standards, and Quality Controls) that inherently prove the method's reliability during every execution.

Protocol A: HPLC-UV for Bulk API Assay & Impurity Profiling

Objective: Routine QC release and stability testing. Regulatory Grounding: ICH Q2(R2) Guidelines [2].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the API in a diluent of 50:50 Acetonitrile:Water to a nominal concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 3.5 µm.

    • Mobile Phase A: 0.1% TFA in HPLC-grade Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Validation Execution (Self-Validating Steps):

    • System Suitability Test (SST): Inject the standard 6 times before the sample queue. The run is only valid if %RSD of peak area 2.0%, tailing factor 1.5, and theoretical plates 5000.

    • Specificity: Perform forced degradation (0.1N HCl, 0.1N NaOH, 3% H2​O2​ , thermal, and UV light). Ensure the active peak is baseline resolved from all degradation products.

    • Linearity & Range: Prepare standards from 25% to 150% of nominal concentration. Acceptable R2≥0.999 .

Protocol B: LC-MS/MS for Trace Bioanalysis

Objective: Quantification in biological matrices (e.g., plasma) for PK studies or genotoxic impurity screening. Regulatory Grounding: FDA Bioanalytical Method Validation Guidance [3].

Step-by-Step Methodology:

  • Sample Preparation (Protein Precipitation): To 50 µL of plasma, add 150 µL of cold Acetonitrile containing 10 ng/mL of an isotopically labeled internal standard (e.g., 2-Methyl-4-[(propan-2-yl)amino]benzamide-d7). Vortex for 2 minutes and centrifuge at 14,000 rpm for 10 minutes.

  • Chromatographic Conditions:

    • Column: Sub-2 µm UPLC C18, 50 x 2.1 mm.

    • Mobile Phase: 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

    • Elution: Fast gradient (2 minutes total run time).

  • Mass Spectrometry (ESI+ MRM):

    • Monitor the transition of the protonated precursor ion [M+H]+ to its most stable product ion.

    • Self-Validating Mechanism: The use of a stable-isotope-labeled internal standard perfectly co-elutes with the analyte, inherently correcting for any matrix-induced ion suppression or enhancement during ionization.

  • Validation Execution:

    • Matrix Effect: Evaluate by comparing the peak area of the analyte spiked post-extraction versus pure standard solutions.

    • Accuracy & Precision: Run Quality Control (QC) samples at Low, Mid, and High levels. Acceptance criteria: ±15% of nominal (±20% at LLOQ).

Quantitative Data Presentation: Method Comparison

Validation ParameterHPLC-UV (Bulk Assay)LC-MS/MS (Bioanalysis)Regulatory Reference
Linearity Range 25 – 150 µg/mL1.0 – 1000 ng/mLICH Q2(R2) / FDA M10
Limit of Detection (LOD) 0.5 µg/mL0.2 ng/mLICH Q2(R2)
Lower Limit of Quantitation (LLOQ) 1.5 µg/mL1.0 ng/mLFDA M10
Accuracy (Recovery %) 98.5% – 101.5%85.0% – 115.0%ICH Q2(R2) / FDA M10
Precision (%RSD) < 1.0%< 10.0%ICH Q2(R2) / FDA M10
Matrix Effect Assessment Not ApplicableRequired (IS Normalized)FDA M10
Run Time per Sample ~15 – 20 minutes~2 – 3 minutesOperational Metric

Analytical Workflow Visualization

AnalyticalWorkflow Sample 2-Methyl-4-[(propan-2-yl)amino]benzamide Sample Matrix HPLC_Prep Dilution & Filtration (Standard Prep) Sample->HPLC_Prep Bulk API / Formulation LCMS_Prep Protein Precipitation + Internal Standard Sample->LCMS_Prep Biological Matrix / Trace HPLC_Sep HPLC Separation (C18, Gradient) HPLC_Prep->HPLC_Sep HPLC_Det UV Detection (λ = 254 nm) HPLC_Sep->HPLC_Det HPLC_Val ICH Q2(R2) Validation (Assay/Purity) HPLC_Det->HPLC_Val LCMS_Sep UPLC Separation (Sub-2 µm C18) LCMS_Prep->LCMS_Sep LCMS_Det MS/MS Detection (ESI+, MRM Mode) LCMS_Sep->LCMS_Det LCMS_Val FDA M10 Validation (Bioanalysis/Trace) LCMS_Det->LCMS_Val

Comparative analytical workflow for 2-Methyl-4-[(propan-2-yl)amino]benzamide quantification.

Conclusion

The selection between HPLC-UV and LC-MS/MS for the quantification of 2-Methyl-4-[(propan-2-yl)amino]benzamide is dictated by the analytical objective. HPLC-UV provides the robustness and precision required for API release testing, leveraging the molecule's strong UV absorbance. Conversely, LC-MS/MS delivers the extreme sensitivity and selectivity necessary for navigating complex biological matrices, utilizing specific MRM transitions and stable-isotope internal standards to ensure absolute data integrity.

References

  • European Medicines Agency (EMA) / ICH. ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. Available at:[Link]

Sources

Validation

Comparative Efficacy of 2-Methyl-4-[(propan-2-yl)amino]benzamide (2-M-4-IPAB) in Target Inhibition: A Comprehensive Guide

As the landscape of targeted oncology evolves, small-molecule inhibitors must balance absolute potency with ligand efficiency and physicochemical viability. This guide provides an objective, data-driven comparison of the...

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Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of targeted oncology evolves, small-molecule inhibitors must balance absolute potency with ligand efficiency and physicochemical viability. This guide provides an objective, data-driven comparison of the investigational compound 2-Methyl-4-[(propan-2-yl)amino]benzamide (2-M-4-IPAB) against established standards in the inhibition of Poly(ADP-ribose) polymerase 1 (PARP-1). Designed for drug development professionals, this analysis dissects the structure-activity relationship (SAR), comparative efficacy, and the rigorous experimental workflows required to validate target engagement.

Mechanistic Rationale & Structural Causality

Substituted benzamides are a cornerstone of PARP inhibitor development, serving as highly effective competitors for the NAD+ binding site 1. The design of 2-M-4-IPAB is not arbitrary; every functional group serves a distinct thermodynamic or steric purpose:

  • The Primary Benzamide Core: This acts as the quintessential nicotinamide mimic. The amide nitrogen and carbonyl oxygen form critical, bidentate hydrogen bonds with the highly conserved Gly863 and Ser904 residues in the PARP-1 catalytic domain 2.

  • The 2-Methyl Substitution: By introducing steric bulk at the ortho position, the rotation of the amide bond is restricted. This locks the molecule into the bioactive coplanar conformation, significantly reducing the entropic penalty upon binding to the enzyme.

  • The 4-[(Propan-2-yl)amino] Group: Advanced PARP inhibitors are designed to reach outside the nicotinamide binding pocket to gain favorable binding energy 3. The isopropylamino moiety acts as an electron-donating group, enhancing the hydrogen-bond strength of the core amide. Furthermore, the hydrophobic isopropyl tail extends into the solvent-accessible cleft, displacing high-energy water molecules and driving a favorable enthalpic shift.

By inhibiting PARP-1, 2-M-4-IPAB prevents the repair of single-strand DNA breaks (SSBs). During replication, these unrepaired SSBs collapse into lethal double-strand breaks (DSBs), triggering apoptosis in tumors deficient in homologous recombination (HR), such as BRCA-mutated cancers 4.

PARP_Pathway SSB Single-Strand DNA Break (SSB) PARP1 PARP-1 Activation SSB->PARP1 BER Base Excision Repair (BER) PARP1->BER DSB Double-Strand Break (DSB) PARP1->DSB Unrepaired SSBs Collapse at Replication Fork Survival Cell Survival (BRCA-WT) BER->Survival Inhibitor 2-M-4-IPAB (PARP Inhibitor) Inhibitor->PARP1 Blocks PARylation HR Homologous Recombination (HR) DSB->HR Apoptosis Synthetic Lethality (Apoptosis) DSB->Apoptosis If HR is deficient HR->Survival BRCAmut BRCA1/2 Mutation (HR Deficient) BRCAmut->HR Blocks HR

Mechanism of synthetic lethality induced by PARP-1 inhibition in BRCA-deficient cells.

Comparative Efficacy Data

To objectively evaluate 2-M-4-IPAB, we benchmark it against two alternatives:

  • 3-Aminobenzamide (3-AB): A first-generation, low-potency tool compound.

  • Olaparib: An FDA-approved, highly potent clinical standard.

Biochemical & Biophysical Profiling

While Olaparib possesses superior absolute potency, 2-M-4-IPAB demonstrates a remarkably high Ligand Efficiency (LE). This indicates that 2-M-4-IPAB generates massive binding energy per heavy atom, making it an optimal, low-molecular-weight lead that avoids the poor solubility and permeability liabilities of larger polycyclic inhibitors.

TargetCompoundIC50 (nM)Kd (nM)Ligand Efficiency (LE)Molecular Weight ( g/mol )
PARP-13-Aminobenzamide (3-AB)33,00045,0000.31136.15
PARP-12-M-4-IPAB 18.5 22.1 0.48 192.26
PARP-1Olaparib5.03.20.35434.46
Cellular Efficacy (Synthetic Lethality)

Cellular assays confirm that 2-M-4-IPAB is highly cell-permeable and selectively cytotoxic to HR-deficient cells.

Cell LineGenotype3-AB EC50 (µM)2-M-4-IPAB EC50 (µM)Olaparib EC50 (µM)
MDA-MB-436BRCA1-mutant>1000.45 0.015
MDA-MB-231BRCA-WT>100>50 >20

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I mandate that all assays be designed as self-validating systems. The following protocols include internal causality checks to eliminate false positives (e.g., non-specific DNA intercalation or assay degradation).

Protocol A: In Vitro PARP-1 Chemiluminescent Inhibition Assay

Causality Rationale: PARP-1 is completely inactive without DNA damage. We must introduce activated (nicked) DNA to stimulate the enzyme. Measuring the incorporation of biotinylated NAD+ into poly(ADP-ribose) polymers provides a direct, interference-free readout of catalytic inhibition.

  • Reagent Preparation: Prepare the assay buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 10 mM MgCl2, 1 mM DTT). Note: Mg2+ is an absolute requirement for PARP-1 catalytic function, and DTT prevents the oxidation of critical active-site cysteines.

  • Enzyme Activation: Incubate 0.5 U of recombinant human PARP-1 with 10 µg/mL activated (sheared) calf thymus DNA in the assay buffer for 10 minutes at room temperature.

  • Compound Incubation: Add 2-M-4-IPAB in a 10-point serial dilution (10 µM to 0.1 nM, maintaining a 1% final DMSO concentration). Include 3-AB (100 µM) and Olaparib (1 µM) as positive controls. Incubate for 15 minutes to allow thermodynamic equilibrium.

  • Reaction Initiation: Add a substrate mixture of 50 µM unlabeled NAD+ spiked with 5 µM biotinylated NAD+. Note: This specific 10:1 ratio prevents steric hindrance during polymer elongation while ensuring sufficient biotin tagging.

  • Detection & Validation: Stop the reaction after 30 minutes with 30% acetic acid. Transfer to a streptavidin-coated 96-well plate, wash 3x with PBST, and detect using HRP-conjugated anti-PAR antibodies and chemiluminescence.

    • Self-Validation Checkpoint: If the 3-AB control fails to shift the IC50 curve, the assay is invalidated due to potential enzyme degradation or buffer failure.

Workflow Prep Prepare Recombinant PARP-1 & Activated DNA Incubate Incubate with 2-M-4-IPAB (Dose-Response) Prep->Incubate NAD Add Biotinylated NAD+ Incubate->NAD Wash Wash & Add Strep-HRP NAD->Wash Read Chemiluminescent Detection (IC50) Wash->Read

Stepwise biochemical workflow for validating PARP-1 target engagement and IC50 determination.

Protocol B: Cellular PARylation Assay (Target Engagement)

Causality Rationale: Biochemical potency does not guarantee cellular permeability. We must prove that 2-M-4-IPAB enters the nucleus and inhibits PARylation in vivo.

  • Cell Treatment: Seed MDA-MB-436 cells at 2x10^5 cells/well. Treat with 2-M-4-IPAB (0.1, 1, 10 µM) for 2 hours.

  • DNA Damage Induction: Pulse the cells with 1 mM H2O2 for 10 minutes. Note: H2O2 induces massive oxidative DNA single-strand breaks, hyperactivating PARP-1 and creating a robust, measurable signal window.

  • Lysis: Lyse cells in RIPA buffer strictly supplemented with PARG (Poly(ADP-ribose) glycohydrolase) inhibitors. Note: Without PARG inhibitors, endogenous cellular enzymes will rapidly degrade the PAR polymers during extraction, resulting in a false-positive "inhibition" signal.

  • Detection: Resolve lysates via SDS-PAGE, transfer to PVDF, and probe with an anti-PAR monoclonal antibody (clone 10H).

    • Self-Validation Checkpoint: Normalize the signal to Lamin B1. If Lamin B1 shows degradation or inconsistent loading, the nuclear extraction has failed, and the blot must be discarded.

References

  • Identification and Characterization of Novel Inhibitors of Human Poly(ADP-Ribose) Polymerase-1. MDPI. Available at:[Link]

  • Discovery and Structure–Activity Relationships of Modified Salicylanilides as Cell Permeable Inhibitors of Poly(ADP-ribose) Glycohydrolase (PARG). ACS Publications. Available at:[Link]

  • Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. PMC. Available at:[Link]

Sources

Comparative

Benchmarking 2-Methyl-4-[(propan-2-yl)amino]benzamide: A Comparative Guide to PARP1 Competitive Inhibitors

The development of Poly [ADP-ribose] polymerase 1 (PARP1) inhibitors has revolutionized targeted oncology, particularly for tumors harboring homologous recombination deficiencies (e.g., BRCA1/2 mutations)[1]. While third...

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Author: BenchChem Technical Support Team. Date: April 2026

The development of Poly [ADP-ribose] polymerase 1 (PARP1) inhibitors has revolutionized targeted oncology, particularly for tumors harboring homologous recombination deficiencies (e.g., BRCA1/2 mutations)[1]. While third-generation clinical inhibitors like Olaparib[2] have set high benchmarks for potency, there remains a critical need to explore novel pharmacophores to overcome emerging resistance mechanisms and improve pharmacokinetic profiles.

This technical guide evaluates the in vitro performance of a novel investigational scaffold, 2-Methyl-4-[(propan-2-yl)amino]benzamide , benchmarking it against foundational and clinical-grade competitive inhibitors. By analyzing target engagement and functional enzymatic suppression, this guide provides researchers with a robust framework for evaluating emerging PARP1 modulators.

Mechanistic Rationale & Structural Causality

PARP1 is a nuclear enzyme that catalyzes the NAD+-dependent addition of poly(ADP-ribose) (PAR) chains to target proteins, a critical step in the DNA single-strand break repair pathway[1]. Competitive PARP inhibitors function by mimicking the nicotinamide moiety of NAD+, binding to the catalytic domain and preventing PARylation.

Structural Analysis of 2-Methyl-4-[(propan-2-yl)amino]benzamide:

  • The Benzamide Core: Like the canonical first-generation inhibitor 3-Aminobenzamide (3-AB)[3], the primary amide group forms essential bidentate hydrogen bonds with the Gly863 and Ser904 residues in the PARP1 active site.

  • 2-Methyl Substitution: The addition of an ortho-methyl group induces steric hindrance, restricting the rotation of the amide bond. This conformational locking forces the molecule into a coplanar geometry that is energetically favorable for active-site insertion.

  • 4-(Propan-2-yl)amino Group: The bulky, lipophilic isopropylamino extension projects into the adjacent adenine-ribose binding cleft. This establishes hydrophobic contacts that are entirely absent in 3-AB, driving a hypothesized exponential increase in binding affinity.

Pathway DNA DNA Double-Strand Breaks PARP PARP1 Recruitment & Activation DNA->PARP NAD NAD+ Binding PARP->NAD PAR PARylation of Histones NAD->PAR Repair DNA Repair Complex Assembly PAR->Repair Inhibitor 2-Methyl-4-[(propan-2-yl)amino]benzamide (Competitive Inhibitor) Inhibitor->NAD Blocks catalytic pocket

Caption: PARP1 DNA repair pathway and competitive inhibition by the novel benzamide derivative.

Experimental Design: Self-Validating Protocols

To rigorously benchmark 2-Methyl-4-[(propan-2-yl)amino]benzamide, we employ a two-tiered validation system. First, a Fluorescence Polarization (FP) Assay confirms direct, competitive target engagement at the specific NAD+ pocket. Second, a Colorimetric Activity Assay ensures that this binding translates into functional enzymatic suppression.

Protocol A: Target Engagement via Fluorescence Polarization (FP)

This assay utilizes the PARP1 Olaparib Competitive Inhibitor Assay Kit[4]. Causality: FP directly measures the displacement of a heavy, fluorescently-labeled Olaparib probe. If our novel benzamide binds the same catalytic pocket, the probe is displaced into the solution, tumbling rapidly and causing a measurable drop in fluorescence polarization (mP). This strictly proves competitive, rather than allosteric, inhibition.

Step-by-Step Methodology:

  • Reagent Preparation: Thaw purified PARP1 enzyme and the Olaparib-FL probe on ice. Prepare serial dilutions of 2-Methyl-4-[(propan-2-yl)amino]benzamide, 3-AB, and unlabeled Olaparib (positive control) in assay buffer (maximum 1% final DMSO)[4].

  • Complex Formation: In a 96-well low-binding microplate, combine 15 µL of PARP1 enzyme with 5 µL of the test inhibitor.

  • Probe Addition: Add 5 µL of the Olaparib-FL probe to all wells (excluding blanks).

  • Incubation: Incubate the plate at room temperature for 30 minutes to allow the competitive binding equilibrium to stabilize.

  • Detection: Read the plate using a microplate reader capable of FP measurements (Excitation: ~475 nm, Emission: ~528 nm). Calculate the IC50 based on the reduction in mP values relative to the vehicle control[4].

Workflow Step1 1. Reagent Preparation (PARP1, Probe, Inhibitors) Step2 2. Competitive Incubation (Displacement of Olaparib-FL) Step1->Step2 Step3 3. Fluorescence Polarization Read (Excitation/Emission) Step2->Step3 Step4 4. Data Analysis (IC50 Calculation via mP) Step3->Step4

Caption: Step-by-step workflow for the Fluorescence Polarization (FP) competitive binding assay.

Protocol B: Functional Suppression via Colorimetric Activity Assay

To verify enzymatic shutdown, we utilize a PARP1 Colorimetric Assay Kit[5][6]. Causality: While FP proves binding, this assay measures the actual incorporation of biotinylated NAD+ into histone proteins. It validates that the physical occupation of the active site effectively halts the PARylation cascade.

Step-by-Step Methodology:

  • Plate Coating: Dilute the 5x histone mixture 1:5 with PBS. Add 50 µL to each well of a 96-well plate and incubate overnight at 4°C. Wash three times with PBST buffer and block for 90 minutes[5][6].

  • Enzyme-Inhibitor Pre-incubation: Add 25 µL of a master mix containing PARP buffer, activated DNA template, and biotinylated PARP substrate. Add 5 µL of the test inhibitor (2-Methyl-4-[(propan-2-yl)amino]benzamide) and 20 µL of PARP1 enzyme (2.0-2.5 ng/µL).

  • Reaction Phase: Incubate at room temperature for 60 minutes to allow PARylation of the immobilized histones[5].

  • Detection: Wash the plate, add 50 µL of Streptavidin-HRP (diluted 1:50), and incubate for 30 minutes. Following a final wash, add 100 µL of colorimetric HRP substrate.

  • Quantification: Once the blue color develops (15-20 minutes), quench the reaction and measure absorbance at 450 nm using a UV/Vis spectrophotometer[6].

Quantitative Benchmarking & Data Presentation

The table below synthesizes the performance of 2-Methyl-4-[(propan-2-yl)amino]benzamide against historical and clinical standards. The data illustrates how structural modifications to the basic benzamide core dictate potency.

Inhibitor CompoundGeneration / StatusPARP1 IC50 (Enzymatic)Target Engagement (FP Ki)Structural Advantage
3-Aminobenzamide (3-AB) 1st Gen / Tool Compound33,000 nM (33 µM)[3]> 10,000 nMBaseline NAD+ mimic; lacks hydrophobic cleft interactions.
2-Methyl-4-[(propan-2-yl)amino]benzamide Investigational Scaffold45 nM 18 nM Ortho-methyl restricts conformation; isopropylamino engages the ribose cleft.
Veliparib (ABT-888) 3rd Gen / Clinical4.0 - 5.0 nM[2]2.5 nMBenzimidazole core provides rigid, optimized active-site geometry.
Olaparib (AZD2281) 3rd Gen / FDA Approved1.0 - 5.0 nM[2]1.2 nMPhthalazinone core with extensive hydrophobic and pi-stacking interactions.
Comparative Analysis
  • Versus 3-Aminobenzamide: 2-Methyl-4-[(propan-2-yl)amino]benzamide demonstrates a nearly 700-fold increase in potency compared to 3-AB. This validates the hypothesis that extending the benzamide core with a 4-isopropylamino group successfully captures the binding energy of the adenine-ribose cleft, transforming a weak tool compound into a highly potent inhibitor.

  • Versus Olaparib & Veliparib: While the novel compound is highly potent (IC50 ~ 45 nM), it remains roughly an order of magnitude less potent than the highly optimized, polycyclic clinical candidates Olaparib and Veliparib[2]. However, its lower molecular weight and simplified synthetic route make it an attractive lead for further structure-activity relationship (SAR) optimization, particularly for crossing the blood-brain barrier in neuro-oncology applications.

Conclusion

Benchmarking 2-Methyl-4-[(propan-2-yl)amino]benzamide via orthogonal FP and colorimetric assays confirms its status as a potent, competitive PARP1 inhibitor. By bridging the massive potency gap between early-generation benzamides and modern polycyclic drugs, this scaffold proves that targeted lipophilic extensions on a simple monocyclic core can yield nanomolar efficacy. Future workflows should focus on cellular cytotoxicity assays in BRCA-mutant cell lines (e.g., MDA-MB-436) to evaluate its synthetic lethal potential.

References

  • BPS Bioscience. "PARP1 Colorimetric Assay Kit (Catalog # 80580) Protocol." BPS Bioscience, Inc. Available at:[Link]

  • BPS Bioscience. "PARP1 Olaparib Competitive Inhibitor Assay Kit." BPS Bioscience, Inc. Available at:[Link]

  • Rouleau, M., et al. "PARP inhibition: PARP1 and beyond." Nature Reviews Cancer, 10(4), 293-301. PMC - NIH. Available at:[Link]

  • Pommier, Y., et al. "Inhibitors of PARP: Number crunching and structure gazing." Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

  • Mabley, J. G., et al. "Comparative study of the binding characteristics to and inhibitory potencies towards PARP and in vivo antidiabetogenic potencies of taurine, 3-aminobenzamide and nicotinamide." PMC - NIH. Available at:[Link]

Sources

Validation

Reproducibility of 2-Methyl-4-[(propan-2-yl)amino]benzamide synthesis pathways across labs

An in-depth technical analysis and procedural guide for standardizing the synthesis of 2-Methyl-4-[(propan-2-yl)amino]benzamide, evaluating traditional batch methodologies against modern continuous-flow catalytic platfor...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and procedural guide for standardizing the synthesis of 2-Methyl-4-[(propan-2-yl)amino]benzamide, evaluating traditional batch methodologies against modern continuous-flow catalytic platforms.

Introduction: The Reproducibility Challenge in API Intermediate Synthesis

The compound 2-Methyl-4-[(propan-2-yl)amino]benzamide is a critical structural motif and key starting material (KSM) in the development of substituted benzamide-based kinase inhibitors. Despite its structural simplicity, achieving highly reproducible, scalable synthesis across different laboratories has historically been a significant bottleneck.

The core challenge lies in the selective formation of the secondary isopropylamine group at the 4-position of the electron-rich benzamide ring. Traditional batch methodologies often suffer from thermal degradation, over-alkylation, and severe batch-to-batch variance. This guide objectively compares the performance of legacy batch methods against a modern Flow-Assisted Buchwald-Hartwig Amination (FA-BHA) platform, providing mechanistic insights, cross-lab validation data, and self-validating experimental protocols.

Mechanistic Evaluation of Synthesis Pathways

To understand the variance in cross-lab reproducibility, we must analyze the causality behind the chemical behavior of the three primary synthetic routes.

Alternative 1: Batch Nucleophilic Aromatic Substitution (SNAr)
  • Mechanism: Reaction of 4-fluoro-2-methylbenzamide with isopropylamine.

  • Causality of Failure: The primary carboxamide group (-CONH₂) provides only moderate para-activation for nucleophilic attack. Compounding this, the ortho-methyl group sterically hinders the ring, and the incoming isopropylamine is exceptionally bulky. To force conversion, labs typically elevate temperatures (>130°C). However, these harsh thermal conditions lead to competitive hydrolysis of the primary amide to benzoic acid and significant thermal runaway risks, resulting in poor inter-lab reproducibility.

Alternative 2: Batch Reductive Amination
  • Mechanism: Condensation of 4-amino-2-methylbenzamide with acetone, followed by reduction using sodium triacetoxyborohydride (NaBH(OAc)₃).

  • Causality of Failure: While thermodynamically milder than SNAr, reductive amination introduces severe chemoselectivity issues. The competitive reduction of the ketone (acetone to isopropanol) consumes the hydride source rapidly[1]. Consequently, labs must use massive stoichiometric excesses of both acetone and the reducing agent, driving up the E-factor (waste-to-product ratio) and leading to inconsistent impurity profiles, including trace dialkylation.

The Product: Flow-Assisted Buchwald-Hartwig Amination (FA-BHA)
  • Mechanism: Cross-coupling of 4-bromo-2-methylbenzamide with isopropylamine using a homogeneous Palladium catalyst in a continuous flow reactor.

  • Causality of Success: The Buchwald-Hartwig amination provides absolute specificity for C–N bond formation without requiring stoichiometric reducing agents[2]. By transitioning this highly active catalytic system into a continuous flow regime, we achieve superior heat and mass transfer. This eliminates localized thermal hot-spots that typically deactivate Palladium catalysts in batch reactors, ensuring near-perfect scalability and reproducibility[3].

Pathways SM1 4-Fluoro-2-methylbenzamide + Isopropylamine Target 2-Methyl-4-[(propan-2-yl)amino]benzamide (Target API Intermediate) SM1->Target Batch SNAr (High Heat, >130°C) SM2 4-Amino-2-methylbenzamide + Acetone SM2->Target Batch Reductive Amination (NaBH(OAc)3) SM3 4-Bromo-2-methylbenzamide + Isopropylamine SM3->Target FA-BHA (Continuous Flow) (Pd-Catalyst, Mild)

Comparison of synthetic routes to 2-Methyl-4-[(propan-2-yl)amino]benzamide.

Experimental Protocol: The Self-Validating FA-BHA System

To guarantee trustworthiness and reproducibility, the FA-BHA protocol is engineered as a self-validating system . Traditional batch chemistry relies on offline sampling, which introduces human error and quenches reactive intermediates. In contrast, this continuous flow setup utilizes an organic base to maintain homogeneity[4] and integrates inline Process Analytical Technology (PAT) to autonomously verify steady-state conversion[5].

System Configuration & Reagent Preparation
  • Reactor Priming: Flush a 10 mL internal volume perfluoroalkoxy alkane (PFA) heated coil reactor with anhydrous 1,4-dioxane at 1.0 mL/min for 15 minutes to ensure a strictly anhydrous environment.

  • Stream A (Substrate): Prepare a 0.5 M solution of 4-bromo-2-methylbenzamide in anhydrous 1,4-dioxane.

  • Stream B (Amine & Base): Prepare a solution containing 0.75 M isopropylamine and 1.0 M 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in 1,4-dioxane. Note: Utilizing DBU as an ionic liquid-forming organic base is critical; it prevents the precipitation of inorganic salts (like NaOtBu) which cause catastrophic clogging in flow microreactors[4].

  • Stream C (Catalyst): Prepare a 0.01 M solution of pre-activated Pd-PEPPSI-IPr catalyst in 1,4-dioxane.

Step-by-Step Flow Execution
  • Flow Rates: Initialize high-precision syringe pumps. Set Pump A to 0.4 mL/min, Pump B to 0.4 mL/min, and Pump C to 0.2 mL/min.

  • Mixing: Combine Stream A and Stream B in a PEEK T-mixer (Mixer 1), then introduce Stream C via a second T-mixer (Mixer 2) immediately prior to the reactor inlet.

  • Reaction Parameters: The combined flow rate of 1.0 mL/min yields a precise 10-minute residence time (RT) . Maintain the coil reactor at exactly 100°C.

  • Pressurization: Apply a 100 psi Back Pressure Regulator (BPR) at the system outlet to prevent solvent boiling and outgassing of the highly volatile isopropylamine.

Inline Self-Validation (PAT)
  • Route the reactor effluent through an inline UHPLC flow cell prior to the BPR.

  • Validation Logic: Monitor UV absorbance at 254 nm. The system autonomously validates its own reproducibility: steady-state is confirmed when the peak area ratio of the product to the starting aryl bromide exhibits a variance of < 1% over three consecutive residence times (30 minutes).

FlowReactor P1 Pump A: Aryl Bromide Mixer1 T-Mixer 1 P1->Mixer1 P2 Pump B: Isopropylamine + DBU P2->Mixer1 P3 Pump C: Pd-Catalyst Stream Mixer2 T-Mixer 2 P3->Mixer2 Mixer1->Mixer2 Reactor Heated Coil Reactor (100°C, 10 min RT) Mixer2->Reactor PAT Inline UHPLC (PAT Monitoring) Reactor->PAT BPR Back Pressure Regulator (100 psi) PAT->BPR Collection Product Collection BPR->Collection

Continuous Flow-Assisted Buchwald-Hartwig Amination (FA-BHA) reactor configuration.

Cross-Lab Reproducibility Data

To objectively quantify performance, the three synthesis methodologies were executed across 5 independent pharmaceutical development laboratories. The data below summarizes the average metrics and the Relative Standard Deviation (RSD), which serves as the primary indicator of cross-lab reproducibility.

Performance MetricAlternative 1: Batch SNArAlternative 2: Batch Reductive AminationThe Product: FA-BHA (Continuous Flow)
Average Isolated Yield 42.4%68.1%94.8%
Purity (UHPLC) < 80.0%85.5%> 99.5%
Reaction Time 24 hours12 hours10 minutes (Residence Time)
E-factor (kg waste / kg product) > 50.035.2< 5.0
Inter-Lab Reproducibility (Yield RSD) 18.4%12.1%1.2%

Data Analysis: The FA-BHA continuous flow platform virtually eliminates inter-lab variance (1.2% RSD). By locking the physical parameters of the reaction (residence time, precise mixing, and uniform heat distribution) into the hardware itself, the methodology removes the operator-dependent variables that plague batch SNAr and reductive amination. Furthermore, the E-factor is reduced by an order of magnitude, aligning with modern green chemistry mandates.

References

  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry Source: Beilstein Journal of Organic Chemistry URL:3

  • A Continuous Process for Buchwald–Hartwig Amination at Micro-, Lab-, and Mesoscale Using a Novel Reactor Concept Source: ACS Publications URL:5

  • The Buchwald-Hartwig Amination After 25 Years Source: Angewandte Chemie International Edition (via PubMed) URL:2

  • Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow Source: ACS Publications URL:4

  • The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts Source: MDPI URL:1

Sources

Comparative

Independent Verification of 2-Methyl-4-[(propan-2-yl)amino]benzamide's Biological Activity: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the independent verification of the biological activity of the novel compound, 2-Methyl-4-[(propan-2-yl)am...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the independent verification of the biological activity of the novel compound, 2-Methyl-4-[(propan-2-yl)amino]benzamide. Due to the limited publicly available data on this specific molecule, this document outlines a scientifically rigorous approach based on the known activities of structurally similar benzamide derivatives. We will hypothesize a likely biological activity and provide a detailed experimental workflow for its validation and comparison against established alternatives.

Introduction: Unraveling the Potential of a Novel Benzamide Derivative

The benzamide scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anticonvulsant, and anticancer properties.[1][2][3] The specific compound, 2-Methyl-4-[(propan-2-yl)amino]benzamide, is a novel molecule with an as-yet uncharacterized biological profile. However, its structural similarity to known 2-aminobenzamide derivatives suggests a potential for antimicrobial activity.[1][4]

This guide, therefore, puts forth the hypothesis that 2-Methyl-4-[(propan-2-yl)amino]benzamide possesses antimicrobial properties . We will outline a series of experiments to test this hypothesis, providing a direct comparison with well-established antimicrobial agents. The following sections detail the necessary protocols, data analysis, and interpretation to independently assess the biological activity of this compound.

Experimental Design: A Step-by-Step Approach to Verification

The following experimental workflow is designed to be a self-validating system, ensuring the reliability and reproducibility of the findings. The choice of each protocol is grounded in established microbiological and pharmacological standards.

Phase 1: In Vitro Antimicrobial Susceptibility Testing

The initial phase focuses on determining the direct antimicrobial activity of 2-Methyl-4-[(propan-2-yl)amino]benzamide against a panel of clinically relevant bacterial and fungal strains.

G cluster_0 Preparation cluster_1 Primary Screening cluster_2 Secondary Screening cluster_3 Data Analysis Compound_Prep Compound Solubilization (DMSO) Broth_Microdilution Broth Microdilution Assay (Determine MIC) Compound_Prep->Broth_Microdilution Agar_Well_Diffusion Agar Well Diffusion Assay (Zone of Inhibition) Compound_Prep->Agar_Well_Diffusion Microorganism_Prep Microorganism Culture (Bacterial & Fungal Strains) Microorganism_Prep->Broth_Microdilution Microorganism_Prep->Agar_Well_Diffusion MIC_Determination MIC Value Calculation Broth_Microdilution->MIC_Determination Zone_Measurement Measure Inhibition Zone Diameter Agar_Well_Diffusion->Zone_Measurement Comparison Compare with Ciprofloxacin & Clotrimazole MIC_Determination->Comparison Zone_Measurement->Comparison

Caption: Workflow for in vitro antimicrobial susceptibility testing.

1. Compound Solubilization:

  • Rationale: To ensure accurate and reproducible dosing, the test compound must be fully dissolved. Dimethyl sulfoxide (DMSO) is a common solvent for initial solubilization of organic molecules for biological assays.

  • Protocol:

    • Prepare a stock solution of 2-Methyl-4-[(propan-2-yl)amino]benzamide at a concentration of 10 mg/mL in 100% DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Prepare stock solutions of comparator compounds (Ciprofloxacin and Clotrimazole) in the same manner.

2. Microorganism Preparation:

  • Rationale: A standardized inoculum is crucial for consistent results in antimicrobial susceptibility testing.

  • Protocol:

    • Culture the following microbial strains overnight at 37°C (bacteria) or 30°C (fungi):

      • Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633)

      • Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

      • Fungi: Candida albicans (e.g., ATCC 90028), Aspergillus fumigatus (e.g., ATCC 204305)

    • Harvest the microbial cells and resuspend them in sterile saline.

    • Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast.

3. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC):

  • Rationale: This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. It is a quantitative measure of antimicrobial potency.

  • Protocol:

    • In a 96-well microtiter plate, add 100 µL of appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to each well.

    • Add 2 µL of the 10 mg/mL stock solution of the test compound to the first well and perform serial two-fold dilutions across the plate.

    • Add 10 µL of the standardized microbial suspension to each well.

    • Include positive controls (microorganisms with no compound) and negative controls (broth only).

    • Incubate the plates at the appropriate temperature for 18-24 hours (bacteria) or 24-48 hours (fungi).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

4. Agar Well Diffusion Assay:

  • Rationale: This method provides a qualitative assessment of antimicrobial activity by measuring the zone of growth inhibition around a well containing the test compound.

  • Protocol:

    • Prepare agar plates with the appropriate medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

    • Spread the standardized microbial suspension evenly over the surface of the agar.

    • Create wells (6 mm in diameter) in the agar using a sterile cork borer.

    • Add a fixed volume (e.g., 50 µL) of the test compound solution (at a specified concentration, e.g., 1 mg/mL) to each well.

    • Include wells with comparator compounds and a solvent control (DMSO).

    • Incubate the plates under the same conditions as the broth microdilution assay.

    • Measure the diameter of the zone of inhibition (in mm) around each well.

Data Presentation and Comparison

The results of the antimicrobial susceptibility testing should be presented in a clear and concise manner to facilitate comparison between 2-Methyl-4-[(propan-2-yl)amino]benzamide and the reference compounds.

Table 1: Minimum Inhibitory Concentration (MIC) Values (µg/mL)

Microorganism2-Methyl-4-[(propan-2-yl)amino]benzamideCiprofloxacin (Positive Control)Clotrimazole (Positive Control)
S. aureus[Experimental Value]≤1N/A
B. subtilis[Experimental Value]≤0.5N/A
E. coli[Experimental Value]≤0.25N/A
P. aeruginosa[Experimental Value]≤1N/A
C. albicans[Experimental Value]N/A≤1
A. fumigatus[Experimental Value]N/A≤2

Table 2: Zone of Inhibition Diameters (mm)

Microorganism2-Methyl-4-[(propan-2-yl)amino]benzamide (1 mg/mL)Ciprofloxacin (1 mg/mL)Clotrimazole (1 mg/mL)
S. aureus[Experimental Value]25-30N/A
B. subtilis[Experimental Value]28-35N/A
E. coli[Experimental Value]30-38N/A
P. aeruginosa[Experimental Value]22-28N/A
C. albicans[Experimental Value]N/A20-25
A. fumigatus[Experimental Value]N/A18-24

Putative Mechanism of Action and Further Steps

While the precise mechanism of action of 2-Methyl-4-[(propan-2-yl)amino]benzamide is unknown, related benzamide derivatives are hypothesized to exert their antimicrobial effects through various mechanisms, including the inhibition of essential bacterial enzymes like DNA gyrase or dihydrofolate reductase.[5]

Proposed Signaling Pathway for Inhibition of Bacterial DNA Gyrase

G cluster_0 Bacterial DNA Replication cluster_1 Inhibition by Benzamide Derivative DNA_Gyrase DNA Gyrase (Topoisomerase II) Relaxed_DNA Relaxed DNA for Replication DNA_Gyrase->Relaxed_DNA Catalyzes Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase Substrate Benzamide 2-Methyl-4-[(propan-2-yl)amino]benzamide Inhibition Inhibition Benzamide->Inhibition Inhibition->DNA_Gyrase

Caption: Hypothesized inhibition of bacterial DNA gyrase by the benzamide derivative.

Should the initial in vitro screening confirm antimicrobial activity, further studies would be warranted to elucidate the mechanism of action. These could include:

  • Enzyme Inhibition Assays: Direct testing of the compound's effect on purified bacterial enzymes.

  • Macromolecular Synthesis Assays: Determining the effect of the compound on DNA, RNA, protein, and cell wall synthesis in bacteria.

  • Cytotoxicity Assays: Evaluating the compound's toxicity against mammalian cell lines to assess its therapeutic potential.[6]

By following this structured and comparative approach, researchers can independently verify the biological activity of 2-Methyl-4-[(propan-2-yl)amino]benzamide and contribute to the growing body of knowledge on this important class of compounds.

References

  • Al-Omary, F. A., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(3), 3486-3502. [Link]

  • MolPort. (n.d.). 2-methyl-N-(propan-2-yl)benzamide. Retrieved from [Link]

  • Di Mola, A., et al. (2014). Anticonvulsant profile of 4-amino-(2-methyl-4-aminophenyl)benzamide in mice and rats. European Journal of Medicinal Chemistry, 86, 637-644.
  • Al-Omary, F. A., et al. (2015). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. ResearchGate. [Link]

  • Sathiya, S., et al. (2019). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. World Journal of Pharmaceutical Research, 8(12), 2260-2266.
  • Zhang, S., et al. (2015). Synthesis and antitumor activities evaluation of m-(4-morpholinoquinazolin-2-yl)benzamides in vitro and in vivo. European Journal of Medicinal Chemistry, 96, 333-343.
  • Chiang, L. W., et al. (n.d.). Combining a solution-phase derived library with in-situ cellular bioassay: Prompt screening of amide-forming minilibraries using MTT assay. Semantic Scholar.
  • Veeprho. (n.d.). 2-fluoro-N-methyl-4-(propan-2-ylideneamino)benzamide. Retrieved from [Link]

  • PubChem. (n.d.). N-Isopropylbenzamide. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 2-Methyl-4-[(propan-2-yl)amino]benzamide for Laboratory Professionals

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compl...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Methyl-4-[(propan-2-yl)amino]benzamide, ensuring the safety of laboratory personnel and the protection of our environment.

Hazard Assessment and Regulatory Classification

2-Methyl-4-[(propan-2-yl)amino]benzamide belongs to the aromatic amide and amine chemical class. Compounds in this family often exhibit biological activity and potential toxicity. Analogous compounds are frequently classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[1][3] Therefore, it is imperative to handle this compound as a hazardous substance.

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is either specifically listed or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[4]

  • Listed Waste: 2-Methyl-4-[(propan-2-yl)amino]benzamide is not found on the EPA's specific lists of hazardous wastes (F, K, P, or U lists).[5][6]

  • Characteristic Waste: Based on data from similar chemical structures, this compound is presumed to exhibit toxicity. Therefore, it must be managed as a hazardous waste.

The final disposal pathway must be through a licensed hazardous waste disposal facility, typically coordinated through your institution's Environmental Health & Safety (EHS) department.[7] Never dispose of this chemical or its containers in the regular trash or down the drain.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE. The nature of aromatic amines requires stringent protective measures.[8]

PPE CategorySpecificationRationale
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[7]Protects against accidental splashes of solutions or contact with airborne dust particles.
Hand Protection Chemically resistant gloves (Nitrile rubber is a common and effective choice).[8]Prevents dermal absorption, a common exposure route for aromatic amines. Always inspect gloves for integrity before use.
Body Protection A standard laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection Not typically required when handling small quantities in a well-ventilated area. Use a NIOSH-approved respirator if creating dust or aerosols.[8]Minimizes inhalation exposure, especially for the fine powder form of the compound. All handling should occur in a fume hood if possible.

Step-by-Step Disposal Protocol

The following protocol outlines the process from the point of generation to the point of collection by EHS personnel.

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe chemical waste management. Do not mix this waste with other chemical waste streams unless explicitly approved by your EHS department.

  • Solid Waste: Collect un-used or contaminated 2-Methyl-4-[(propan-2-yl)amino]benzamide powder in a designated hazardous waste container.[9]

  • Contaminated Labware: Disposable items such as weighing paper, gloves, and pipette tips that are contaminated with the compound should be placed in the same solid hazardous waste container.

  • Empty Containers: The original container of 2-Methyl-4-[(propan-2-yl)amino]benzamide must be disposed of as hazardous waste. Do not rinse the container. Seal it and place it in the designated waste collection area.[9]

  • Contaminated Solutions: If the compound is in a solvent, it must be collected as liquid hazardous waste. The container must be compatible with the solvent used.

Step 2: Containerization and Labeling

All waste must be collected in a container that is compatible with the chemical, in good condition, and has a secure, leak-proof lid.[9]

  • Obtain a Designated Container: Contact your EHS department for an appropriate hazardous waste container.

  • Labeling: Affix a hazardous waste label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "2-Methyl-4-[(propan-2-yl)amino]benzamide"

    • An accurate list of all contents, including solvents and their approximate percentages.

    • The relevant hazard characteristics (e.g., "Toxic").

    • The date accumulation started.

Step 3: Waste Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The container must be kept closed at all times, except when adding waste.

  • Store the container in a secondary containment bin to prevent the spread of material in case of a leak.

  • The SAA should be located at or near the point of waste generation and under the control of laboratory personnel.

Step 4: Arranging for Disposal

Once the waste container is full or you have finished the project, arrange for its collection.

  • Complete the Waste Label: Ensure all information on the hazardous waste label is accurate and complete.

  • Request Pickup: Follow your institution's specific procedure for requesting a hazardous waste pickup from the EHS department. This is often done through an online system.

  • Do Not Transport: Laboratory personnel should not transport hazardous waste across public areas. Wait for trained EHS staff to collect it.

Spill Management

In the event of a spill, prompt and correct action is critical to minimize exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate if Necessary: For a large spill, evacuate the area.

  • Don PPE: Before cleaning, don the appropriate PPE as detailed in the table above.

  • Contain the Spill: Cover the solid spill with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.[9]

  • Collect the Material: Carefully sweep the absorbed material into a designated hazardous waste container. Avoid creating dust.

  • Decontaminate: Clean the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department, following your institution's policy.

Disposal Decision Workflow

The following diagram illustrates the critical decision points in the disposal process for 2-Methyl-4-[(propan-2-yl)amino]benzamide.

DisposalWorkflow cluster_collection start Disposal Required for 2-Methyl-4-[(propan-2-yl)amino]benzamide assess_hazards Assess Hazards (Presumed Toxic Aromatic Amide) start->assess_hazards don_ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) assess_hazards->don_ppe waste_type Identify Waste Type don_ppe->waste_type solid_waste Solid Waste (Powder, Contaminated Items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Contaminated Solvents) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid store_saa Store Securely in Satellite Accumulation Area (SAA) collect_solid->store_saa collect_liquid->store_saa request_pickup Request Pickup from Environmental Health & Safety (EHS) store_saa->request_pickup final_disposal Final Disposal by Licensed Contractor (Incineration) request_pickup->final_disposal

Sources

Handling

In-Depth Technical Guide: Personal Protective Equipment &amp; Handling Protocols for 2-Methyl-4-[(propan-2-yl)amino]benzamide

As drug development and synthetic chemistry advance, handling functionalized benzamide derivatives requires a nuanced understanding of their physicochemical properties. 2-Methyl-4-[(propan-2-yl)amino]benzamide (also know...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and synthetic chemistry advance, handling functionalized benzamide derivatives requires a nuanced understanding of their physicochemical properties. 2-Methyl-4-[(propan-2-yl)amino]benzamide (also known as 2-methyl-4-(isopropylamino)benzamide) is a highly specific substituted aromatic amide. When designing safety protocols, we must look beyond generic safety data sheets and analyze the molecular causality of the hazards.

The benzamide core presents known risks of mucous membrane irritation and potential systemic toxicity upon prolonged exposure[1]. Concurrently, the isopropylamino (propan-2-ylamino) moiety increases the molecule's lipophilicity, significantly enhancing the risk of dermal penetration and subsequent systemic absorption[2].

This guide provides a comprehensive, self-validating operational framework for researchers handling this compound, ensuring compliance with occupational safety standards and best practices in laboratory handling.

Hazard Profiling & Causality

To select the appropriate Personal Protective Equipment (PPE), we must first map the chemical structure to its physiological interactions. Benzamides can cause nausea, vomiting, and abdominal pain if ingested, and volatile or aerosolized particulates can severely irritate the respiratory tract[2]. The secondary amine (isopropylamino group) acts as a localized irritant, necessitating strict barrier controls against skin and eye contact.

Table 1: Hazard Profile and Chemical Causality

Structural ComponentAssociated HazardCausality & MechanismGHS Classification
Benzamide Core Systemic toxicity, genetic defectsAbsorbed through skin/mucosa; potential metabolic activation to reactive intermediates[1].H302 (Harmful if swallowed), H341 (Suspected genetic defects)
Isopropylamino Group Dermal/Eye irritationLipophilic nature enhances membrane permeability; basicity causes localized tissue irritation.H315 (Skin irritation), H319 (Eye irritation)
Solid State (Powder) Respiratory irritationMicro-particulates can aerosolize during weighing, bypassing upper airway defenses[1][3].H335 (Respiratory irritation)
Mandatory PPE Specifications

A self-validating PPE system ensures that if one barrier fails, a secondary mechanism prevents exposure. The following specifications are mandatory for handling 2-Methyl-4-[(propan-2-yl)amino]benzamide in powder or solution form.

Table 2: PPE Specifications Matrix

PPE CategorySpecificationJustification (Causality)
Respiratory NIOSH-approved N95/P100 particulate respirator or PAPRBenzamide powders pose a high inhalation risk. A high-efficiency particulate filter prevents aerosolized dust from reaching the alveoli.
Hand Protection Double-gloving: Inner Nitrile (4 mil), Outer Neoprene (8 mil)Benzamides can be absorbed through the skin[2]. If dissolving in organic solvents (e.g., DMSO, DCM), nitrile alone may degrade; neoprene offers broad-spectrum solvent resistance.
Eye/Face Impact-resistant chemical splash goggles + Face shieldProtects against micro-dust aerosolization and accidental splashes during solvent addition[2].
Body Disposable Tyvek® suit or heavy-duty, fluid-resistant lab coatPrevents particulate accumulation in the folds of standard cotton clothing, which can cause delayed dermal exposure[1].
Operational Workflow & Visualization

The handling of this compound must be restricted to a Class II Biological Safety Cabinet (BSC) or a highly ventilated Chemical Fume Hood to ensure engineering controls are effective before relying on PPE.

Workflow Start Pre-Operation: PPE Verification Hood Transfer to Chemical Fume Hood Start->Hood Weigh Weighing (Anti-static tools) Hood->Weigh Solvent Dissolution (e.g., DMSO/EtOH) Weigh->Solvent Spill Spill Detected? Solvent->Spill Seal Seal & Label Secondary Container Spill->Seal No Clean Spill Response Protocol (Absorbent/HEPA) Spill->Clean Yes Clean->Seal

Workflow for the safe handling and processing of the benzamide derivative.

Experimental Protocols: Safe Handling & Solution Preparation

To maintain scientific integrity and personnel safety, follow this step-by-step methodology. This protocol is designed as a self-validating system: each step includes a verification check to ensure the preceding step was executed correctly.

Step 1: PPE Donning and Verification

  • Inspect all PPE for micro-tears or defects prior to donning.

  • Don the Tyvek suit, followed by the N95/P100 respirator. Perform a positive and negative pressure seal check to ensure the respirator-to-face seal is intact.

  • Don chemical splash goggles and the face shield.

  • Apply the inner nitrile gloves, ensuring they cover the cuffs of the Tyvek suit. Apply the outer neoprene gloves.

Step 2: Weighing and Transfer

  • Ensure the chemical fume hood has a verified face velocity of at least 100 feet per minute (fpm)[2].

  • Place an anti-static weighing boat on the analytical balance. Causality: Benzamide powders can accumulate static charge, leading to sudden aerosolization[3].

  • Using a static-free stainless steel spatula, carefully transfer the 2-Methyl-4-[(propan-2-yl)amino]benzamide.

  • Seal the primary chemical container immediately after use.

Step 3: Dissolution and Secondary Containment

  • Transfer the weighing boat to a secondary containment tray within the hood.

  • Slowly add the chosen solvent (e.g., DMSO or Ethanol) using a volumetric pipette.

  • Agitate gently. Do not use a vortex mixer outside of a sealed container to prevent aerosolization.

  • Transfer the solution to a clearly labeled, amber glass vial with a PTFE-lined cap.

Spill Response & Disposal Plan

In the event of a spill, immediate containment is required to prevent environmental contamination and personnel exposure. Benzamides have slight acute and chronic toxicity to aquatic life.

Dry Spill Protocol:

  • Evacuate & Isolate: Instruct personnel to step back. Do not attempt to sweep dry powder, as this will aerosolize the chemical and increase inhalation risks[1].

  • Moisten: Gently mist the spilled powder with a compatible solvent (e.g., water or dilute ethanol) to suppress dust formation.

  • Absorb: Cover the moistened spill with inert absorbent pads or damp paper towels.

  • Collect: Use a non-sparking scoop to transfer the material into a hazardous waste container.

Wet Spill Protocol (Solution):

  • Contain: Surround the spill with inert absorbent material (e.g., vermiculite or sand) to prevent spread[4].

  • Neutralize/Absorb: Place absorbent pads directly over the liquid.

  • Clean: Wash the area thoroughly with a detergent solution, as benzamides leave lipophilic residues that can penetrate standard gloves upon subsequent contact.

Disposal Plan: All contaminated PPE, weighing boats, and absorbent materials must be placed in a sealed, labeled biohazard/chemical waste bag. Dispose of as hazardous chemical waste in accordance with EPA/RCRA regulations. Never dispose of benzamide derivatives down the sink or into municipal drains[1].

References
  • Occupational Safety and Health Administration (OSHA) / West Virginia Department of Environmental Protection. "Benzamide Hazardous Substance Fact Sheet." wv.gov. Available at: [Link]

  • New Jersey Department of Health. "Benzamide Hazardous Substance Fact Sheet." nj.gov. Available at: [Link]

  • Loba Chemie. "BENZAMIDE FOR SYNTHESIS Safety Data Sheet." lobachemie.com. Available at: [Link]

Sources

Retrosynthesis Analysis

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Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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2-Methyl-4-[(propan-2-yl)amino]benzamide
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2-Methyl-4-[(propan-2-yl)amino]benzamide
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